MitoBloCK-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14Cl2N2O |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H14Cl2N2O/c20-14-10-13(19(24)18(21)11-14)12-22-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-12,23-24H |
InChI Key |
DBYOPSAQYAKIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
MitoBloCK-6 as a Potent Inhibitor of the Mia40/Erv1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial intermembrane space (IMS) is a critical hub for cellular metabolism and signaling. The import of a specific subset of cysteine-rich proteins into the IMS is governed by the conserved Mia40/Erv1 disulfide relay system. This pathway, essential for the proper folding and assembly of key mitochondrial proteins, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and developmental disorders. MitoBloCK-6, a small molecule inhibitor, has been identified as a potent and selective antagonist of the Mia40/Erv1 pathway. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating mitochondrial protein import and those involved in the development of novel therapeutics targeting this essential cellular process.
The Mia40/Erv1 Disulfide Relay Pathway
The import of many proteins into the mitochondrial intermembrane space is a unique process that relies on the formation of disulfide bonds for protein trapping and folding. This process is orchestrated by the mitochondrial import and assembly (MIA) pathway, with Mia40 and Erv1 as its central components.[1][2]
-
Mia40: This essential IMS protein acts as the import receptor and disulfide bond donor.[3] It recognizes incoming substrate proteins, which are typically characterized by twin Cx3C or Cx9C cysteine motifs, in a reduced and unfolded state as they emerge from the translocase of the outer membrane (TOM) complex.[4][5][6] Mia40 forms a transient mixed disulfide bond with the substrate, facilitating its oxidation and conformational folding, thereby preventing its retro-translocation back to the cytosol.[1][6]
-
Erv1 (Essential for Respiration and Vegetative growth 1): After donating its disulfide bond to the substrate, Mia40 is left in a reduced and inactive state. Erv1, a FAD-dependent sulfhydryl oxidase, is responsible for the re-oxidation of Mia40, preparing it for another round of protein import.[7] Erv1, in turn, transfers the electrons to terminal acceptors such as cytochrome c, thus linking the protein import process to the respiratory chain.[2] In vertebrates, the homolog of Erv1 is known as ALR (Augmenter of Liver Regeneration).[4]
This compound: A Selective Inhibitor
This compound is a cell-permeable small molecule, identified through a chemical screen, that selectively inhibits the Mia40/Erv1 pathway.[4] Its chemical name is 2,4-dichloro-6-((((phenylamino)phenyl)imino)methyl)phenol).[4]
Mechanism of Action
This compound directly targets and inhibits the sulfhydryl oxidase activity of Erv1 and its human homolog, ALR.[4] By inhibiting Erv1, this compound prevents the re-oxidation of Mia40. This leads to an accumulation of reduced Mia40, which is incapable of binding and oxidizing incoming substrate proteins. Consequently, the import of Mia40/Erv1-dependent proteins into the IMS is attenuated.[4] Studies have shown that this compound interferes with the binding of Mia40 and cytochrome c to Erv1, suggesting that it may disrupt the electron transfer process.[4]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data.
| Target | IC50 Value | Assay | Reference |
| Yeast Erv1 | 900 nM | In vitro Amplex Red-HRP assay | [4] |
| Human ALR | 700 nM | In vitro Amplex Red-HRP assay | [4] |
| Yeast Erv2 | 1.4 µM | In vitro Amplex Red-HRP assay | [4] |
| ES-2 | 2.2 µM | In vitro Erv1 activity assay | [4] |
| Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds. |
| Cell Line | Effect | Concentration | Reference |
| Leukemia cell lines (OCI-AML2, TEX, Jurkat, NB4) | Cytotoxicity (IC50) | 5-10 µM | [8] |
| Human embryonic stem cells (hESCs) | Induction of apoptosis via cytochrome c release | 20 µM | [4] |
| Liver cancer cells (McA-RH7777) | Inhibition of proliferation | 20-40 µM | [9] |
| HeLa and HEK293 cells | No significant reduction in cell viability | ~100 µM | |
| Table 2: Cellular Effects of this compound. |
| Substrate Protein | Effect on Import | This compound Concentration | Reference |
| Twin CX9C proteins (Mia40, Cmc1) | Strong decrease | 10-50 µM | [4] |
| Tim8 (CX3C protein) | Impaired by 40% | Not specified | [4] |
| Tim23 and AAC (TIM22 pathway) | Decreased by ~50% | 20 µM | [4] |
| TIM23 substrates (Su9-DHFR, cyt b2-DHFR, Hsp60) | Not impaired | up to 50 µM | [4] |
| Table 3: Effect of this compound on Mitochondrial Protein Import. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidation of a substrate by Erv1.
Materials:
-
Recombinant Erv1 protein
-
This compound
-
Dithiothreitol (DTT)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well black microplate, add varying concentrations of this compound to the wells. Include a DMSO-only control.
-
Add recombinant Erv1 protein (e.g., 10 µM final concentration) to each well and incubate for a specified time (e.g., 1 hour) at 25°C to allow for inhibitor binding.[4]
-
Initiate the reaction by adding DTT to each well.
-
Immediately add a solution of Amplex Red and HRP to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~530-560 nm, emission ~590 nm) over time using a fluorometric plate reader.
-
The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus Erv1 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Organello Mitochondrial Protein Import Assay
This assay assesses the import of radiolabeled precursor proteins into isolated mitochondria.
Materials:
-
Isolated yeast or mammalian mitochondria
-
Radiolabeled precursor proteins (e.g., ³⁵S-methionine labeled)
-
This compound
-
Import buffer (e.g., containing succinate and ADP to energize mitochondria)
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Isolate mitochondria from yeast or mammalian cells following standard protocols.
-
Pre-incubate energized mitochondria with varying concentrations of this compound or DMSO (control) for a specified time (e.g., 15 minutes).[4]
-
Add the radiolabeled precursor protein to the mitochondrial suspension and incubate at an appropriate temperature (e.g., 25°C) for various time points.
-
Stop the import reaction by placing the samples on ice.
-
Treat one set of samples with proteinase K to digest any non-imported precursor proteins. The imported proteins are protected within the mitochondria.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and analyze the protein samples by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography and quantify the band intensities to determine the percentage of imported protein.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Cytochrome c Release Assay (Apoptosis Detection)
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound
-
Cytosolic and mitochondrial fractionation buffers
-
Protease inhibitors
-
Anti-cytochrome c antibody
-
Western blotting reagents and equipment
Procedure:
-
Treat cells with this compound or a vehicle control to induce apoptosis.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done by gentle homogenization followed by differential centrifugation.
-
Collect the cytosolic supernatant and the mitochondrial pellet.
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-cytochrome c antibody to detect the presence of cytochrome c in each fraction. An increase in cytochrome c in the cytosolic fraction of treated cells compared to the control indicates apoptosis.
Conclusion
This compound is a valuable chemical tool for dissecting the intricacies of the Mia40/Erv1-mediated protein import pathway. Its selectivity and potency make it a powerful probe for studying the roles of this pathway in various cellular processes and disease states. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the function of the mitochondrial disulfide relay system and the therapeutic potential of its inhibitors. As our understanding of mitochondrial biology continues to expand, targeted molecules like this compound will undoubtedly play a crucial role in unraveling the complex mechanisms that govern mitochondrial function and their implications for human health.
References
- 1. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]
- 2. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of yeast mitochondria by affinity purification using magnetic beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Isolation of mitochondria from Saccharomyces cerevisiae using magnetic bead affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MitoBloCK-6 in Mitochondria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and mechanism of action of MitoBloCK-6, a small molecule inhibitor of a key mitochondrial protein import pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and mitochondrial research.
Core Mechanism of Action: Inhibition of the Mia40/Erv1 Disulfide Relay System
This compound primarily functions as a potent and selective inhibitor of the Mia40/Erv1 disulfide relay system, also known as the mitochondrial import and assembly (MIA) pathway, located in the mitochondrial intermembrane space (IMS).[1][2][3] This pathway is crucial for the import and oxidative folding of a specific subset of cysteine-rich proteins, including the small Tim (Translocase of the Inner Membrane) proteins, which are essential for the assembly of larger protein complexes in the inner mitochondrial membrane.[1][2]
The core components of this relay are the oxidoreductase Erv1 (also known as ALR in humans) and the chaperone Mia40.[1][2] Erv1, a sulfhydryl oxidase, generates disulfide bonds and transfers them to Mia40. Mia40, in turn, recognizes incoming substrate proteins from the cytosol, facilitates their import across the outer mitochondrial membrane, and catalyzes the formation of disulfide bonds within them, leading to their correct folding and trapping within the IMS.
This compound disrupts this critical process by directly inhibiting the enzymatic activity of Erv1/ALR.[1][4] This inhibition prevents the re-oxidation of Mia40, thereby halting the import of its substrate proteins.[1] The mechanism of inhibition is thought to involve interference with the binding or electron transfer between Mia40, cytochrome c, and/or oxygen.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cellular processes.
| Target | IC50 Value | Reference |
| Erv1 (Yeast) | 900 nM | [1][3][4] |
| ALR (Human) | 700 nM | [1][3][4] |
| Erv2 | 1.4 µM | [3][4] |
| Table 1: Inhibitory Potency of this compound |
| Cell Line/Organism | Concentration | Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | 20 µM | Induction of apoptosis via cytochrome c release after 8 hours. | [1][4] |
| Differentiated Cells (e.g., HeLa, HEK293) | Up to 100 µM | No significant effect on viability or mitochondrial network. | [1][3] |
| Hepatocellular Carcinoma (McA-RH7777) | 30 µM | Near complete proliferation arrest after 72 hours. | [5][6] |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | IC50 for cell killing. | [4] |
| Zebrafish Embryos | 2.5 µM | Impaired cardiac development and ventral body curvature. | [1] |
| Table 2: Cellular and In Vivo Effects of this compound |
| Parameter | Cell Line | Treatment | Observation | Reference |
| Mitochondrial Heme Content | McA-RH7777 | 30 µM MB-6 | Decrease by almost 30%. | [5] |
| Cellular and Mitochondrial GSH/GSSG Ratios | McA-RH7777 | 30 µM MB-6 | Significantly decreased. | [5] |
| Table 3: Effects of this compound on Mitochondrial Homeostasis |
Signaling Pathways and Experimental Workflows
Mia40/Erv1 Disulfide Relay System and Inhibition by this compound
Caption: The Mia40/Erv1 disulfide relay pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Mitochondrial Protein Import Assay
Caption: Workflow for assessing the effect of this compound on mitochondrial protein import.
Logical Relationship: this compound Induced Apoptosis in hESCs
Caption: Proposed pathway for this compound induced apoptosis in human embryonic stem cells.
Experimental Protocols
In Vitro Erv1/ALR Oxidase Activity Assay (Amplex Red-based)
This assay measures the sulfhydryl oxidase activity of recombinant Erv1/ALR by detecting the production of hydrogen peroxide (H₂O₂) using the Amplex Red reagent.
Materials:
-
Recombinant Erv1 or ALR protein
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Dithiothreitol (DTT) as a non-physiological substrate
-
This compound
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a working solution of Amplex Red and HRP in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.
-
In the wells of the 96-well plate, add the recombinant Erv1/ALR protein.
-
Add the different concentrations of this compound or DMSO to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the Amplex Red/HRP working solution to all wells.
-
Initiate the reaction by adding DTT to all wells.
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.
-
The rate of increase in fluorescence is proportional to the H₂O₂ production and thus the Erv1/ALR activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
In Organello Mitochondrial Protein Import Assay
This assay assesses the import of specific proteins into isolated mitochondria.
Materials:
-
Yeast or mammalian cells for mitochondria isolation
-
Mitochondria isolation buffer
-
Radiolabeled precursor proteins (e.g., ³⁵S-methionine labeled Mia40, Cmc1, Tim8, etc., generated by in vitro transcription/translation)
-
This compound
-
DMSO
-
Import buffer (containing an energy source like ATP and NADH)
-
Protease (e.g., Proteinase K or Trypsin)
-
Protease inhibitor (e.g., PMSF or soybean trypsin inhibitor)
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Isolate mitochondria from the chosen source (e.g., yeast spheroplasts or cultured mammalian cells) by differential centrifugation.
-
Resuspend the isolated mitochondria in import buffer.
-
Pre-incubate the energized mitochondria with desired concentrations of this compound or DMSO for 15 minutes at the import temperature (e.g., 25°C for yeast, 37°C for mammalian).
-
Initiate the import reaction by adding the radiolabeled precursor protein.
-
Incubate for various time points (e.g., 5, 10, 20 minutes).
-
Stop the import reaction by placing the tubes on ice.
-
Treat the samples with a protease to digest any non-imported precursor protein that is still outside the mitochondria. A control sample without protease treatment should be included.
-
Inhibit the protease by adding a specific inhibitor.
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE, followed by autoradiography or phosphorimaging to visualize the imported, protease-protected radiolabeled protein.
-
Quantify the band intensities to determine the efficiency of import in the presence of this compound compared to the control.
Cytochrome c Release Apoptosis Assay
This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Human embryonic stem cells (hESCs) or other target cells
-
This compound
-
Cell culture medium
-
PBS (ice-cold)
-
Cytosol Extraction Buffer
-
Mitochondrial Extraction Buffer
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Microcentrifuge
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody against cytochrome c
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture hESCs to the desired confluency.
-
Treat the cells with this compound (e.g., 20 µM) or a vehicle control for the desired time (e.g., 8 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in Cytosol Extraction Buffer containing protease inhibitors and incubate on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Resuspend the pellet in Mitochondrial Extraction Buffer to obtain the mitochondrial fraction.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.
-
An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to the control indicates apoptosis induction.
Analysis of Mitochondrial Morphology
This protocol describes the visualization of mitochondrial networks in cells treated with this compound.
Materials:
-
HeLa or other suitable cells
-
Plasmids encoding a mitochondrially targeted fluorescent protein (e.g., Su9-EGFP)
-
Transfection reagent
-
MitoTracker™ Red CMXRos (or other mitochondrial stain)
-
This compound
-
DMSO
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish.
-
Transfect the cells with the plasmid encoding the mitochondrial fluorescent protein.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with this compound (e.g., 50 µM) or DMSO for a specified period (e.g., 12-16 hours).
-
In the last 30 minutes of incubation, add MitoTracker™ Red to the medium to co-stain the mitochondria.
-
Wash the cells with pre-warmed medium.
-
Mount the coverslips on microscope slides.
-
Visualize the mitochondrial morphology using a fluorescence microscope.
-
In healthy cells, mitochondria typically form an interconnected tubular network. In response to certain stressors, this network can fragment into smaller, punctate structures. Compare the mitochondrial morphology in this compound-treated cells to the DMSO-treated control cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. abcam.com [abcam.com]
- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. [PDF] Protein Import Assay into Mitochondria Isolated from Human Cells. | Semantic Scholar [semanticscholar.org]
- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
MitoBloCK-6: A Potent Inhibitor of Erv1/ALR Oxidase Activity in the Mitochondrial Intermembrane Space
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial disulfide relay system, orchestrated by the essential proteins Mia40 and Erv1/ALR, plays a critical role in the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). The sulfhydryl oxidase Erv1 (Essential for Respiration and Viability 1) and its human homolog, ALR (Augmenter of Liver Regeneration), are central to this pathway, catalyzing the formation of disulfide bonds and transferring electrons to molecular oxygen or cytochrome c. The small molecule inhibitor, MitoBloCK-6, has emerged as a potent and selective tool for studying and targeting the function of Erv1/ALR. This technical guide provides a comprehensive overview of this compound's role in inhibiting Erv1/ALR oxidase activity, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Erv1/ALR-Mia40 Disulfide Relay System
The mitochondrial intermembrane space (IMS) is a crucial subcellular compartment that houses a variety of proteins essential for cellular respiration, apoptosis, and metal ion homeostasis. A significant subset of these proteins contains conserved cysteine motifs that must be oxidized to form structural disulfide bonds for their proper folding and function. The import and oxidative folding of these proteins are mediated by the mitochondrial disulfide relay system, a molecular machinery analogous to the disulfide bond formation systems in the bacterial periplasm and the endoplasmic reticulum.[1][2]
The key players in this pathway are the oxidoreductase Mia40 and the FAD-dependent sulfhydryl oxidase Erv1 (in yeast) or its homolog ALR (in humans).[1][2][3] The process begins with the recognition and binding of newly imported, reduced substrate proteins by Mia40. Mia40 facilitates the formation of disulfide bonds within the substrate, becoming reduced in the process. For the import cycle to continue, Mia40 must be re-oxidized to its active state. This critical step is catalyzed by Erv1/ALR, which accepts electrons from reduced Mia40.[3][4][5] Erv1/ALR then transfers these electrons to a terminal acceptor, which can be molecular oxygen, resulting in the production of hydrogen peroxide, or cytochrome c, thereby linking the disulfide relay to the respiratory chain.[4][5]
Given the essential role of the Erv1/ALR-Mia40 pathway in mitochondrial biogenesis and cell viability, it has become an attractive target for therapeutic intervention, particularly in diseases associated with mitochondrial dysfunction and cancer, where ALR is often upregulated.[6][7][8]
This compound: A Selective Inhibitor of Erv1/ALR
This compound is a small molecule identified through a chemical screen for inhibitors of Erv1 oxidase activity.[9] It is a cell-permeable dichlorosalicylaldehyde derivative that has been shown to be a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway.[9]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting Erv1/ALR. Evidence suggests that this compound interferes with the binding of Erv1 to its interaction partners, Mia40 and cytochrome c.[9] This disruption of protein-protein interactions effectively halts the electron transfer cascade, leading to an accumulation of reduced Mia40 and a subsequent block in the import and oxidative folding of substrate proteins.[9] By inhibiting Erv1/ALR, this compound attenuates the import of various Erv1 substrates, including the small Tim proteins (e.g., Tim13) and other cysteine-rich proteins like Cmc1.[9]
Quantitative Inhibitory Data
The inhibitory potency of this compound against Erv1 and its homologs has been quantified using in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy and selectivity.
| Target Enzyme | IC50 (nM) | Reference |
| Yeast Erv1 | 900 | [9] |
| Human ALR | 700 | [9][10] |
| Yeast Erv2 | 1400 | [9][10] |
| ES-2 (SAR compound) | 2200 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Erv1/ALR oxidase activity.
Erv1/ALR Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the Erv1-catalyzed oxidation of a substrate, such as dithiothreitol (DTT). The H₂O₂ is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP), which generates the fluorescent product resorufin.
Materials:
-
Recombinant Erv1 or ALR protein
-
This compound
-
Dithiothreitol (DTT)
-
Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of Amplex Red in DMSO. Protect from light.
-
Prepare a 10 U/mL stock solution of HRP in Assay Buffer.
-
Prepare a 100 mM stock solution of DTT in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare a 2X reaction mixture containing 100 µM Amplex Red and 0.2 U/mL HRP in Assay Buffer. Protect from light.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the 2X reaction mixture.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells.
-
Add recombinant Erv1/ALR protein to a final concentration of 10 µM.[9]
-
Incubate the plate at 25°C for 1 hour, protected from light.[9]
-
Initiate the reaction by adding DTT to a final concentration that supports robust enzyme activity (e.g., 1 mM).
-
Immediately measure the fluorescence at multiple time points to determine the initial reaction rate.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the increase in fluorescence over time.
-
Determine the percent inhibition of Erv1/ALR activity by this compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In Vitro Reconstitution of Substrate Oxidation
This assay directly assesses the ability of this compound to inhibit the Erv1/ALR-dependent oxidation of a physiological substrate, such as Tim13 or Cmc1, in a reconstituted system with Mia40.
Materials:
-
Reduced recombinant substrate protein (e.g., Tim13, Cmc1)
-
Recombinant Mia40 protein
-
Recombinant Erv1 or ALR protein
-
This compound
-
4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS)
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and antibodies against the substrate protein
Procedure:
-
Pre-incubation:
-
Pre-incubate Erv1/ALR with the desired concentration of this compound or DMSO for 1 hour at 25°C.[9]
-
-
Reconstitution Reaction:
-
In a microcentrifuge tube, combine the reduced substrate protein, catalytic amounts of Mia40, and the pre-incubated Erv1/ALR in an appropriate buffer.
-
Incubate the reaction at 25°C.
-
-
Time-course Analysis:
-
At various time points, take aliquots of the reaction mixture.
-
Stop the oxidation reaction and label the remaining free thiols by adding AMS. AMS adds approximately 0.5 kDa for each modified cysteine, allowing for the separation of oxidized and reduced forms by SDS-PAGE.
-
-
Analysis:
-
Add non-reducing SDS-PAGE sample buffer to the aliquots and analyze the samples by SDS-PAGE followed by Western blotting using an antibody specific for the substrate protein.
-
The oxidized form of the substrate will migrate faster than the AMS-modified reduced form.
-
Quantify the band intensities to determine the percentage of oxidized substrate at each time point and in the presence of different concentrations of this compound.
-
Oxygen Consumption Assay
This assay measures the rate of oxygen consumption by Erv1/ALR in the presence of a reducing substrate, providing a direct measure of its oxidase activity.
Materials:
-
Recombinant Erv1 or ALR protein
-
This compound
-
Dithiothreitol (DTT)
-
Oxygen electrode (e.g., Clark-type electrode) and measurement chamber
-
Respiration Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH₂PO₄)
Procedure:
-
System Calibration:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
-
Assay Measurement:
-
Add Respiration Buffer to the measurement chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add recombinant Erv1/ALR protein to the chamber.
-
Add this compound or DMSO (vehicle control) and incubate for a short period.
-
Initiate the reaction by adding an excess of DTT.
-
Record the rate of oxygen consumption over time.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption (nmol O₂/min/mg protein).
-
Compare the rates in the presence of this compound to the DMSO control to determine the extent of inhibition.
-
In Organello Mitochondrial Protein Import Assay
This assay assesses the impact of this compound on the import of radiolabeled precursor proteins into isolated, functional mitochondria.
Materials:
-
Isolated yeast or mammalian mitochondria
-
Radiolabeled precursor proteins (e.g., ³⁵S-methionine labeled Tim23, AAC, Su9-DHFR)
-
This compound
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 5 mM methionine, 2 mM ATP, 2 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Mitochondrial Pre-incubation:
-
Energize isolated mitochondria in Import Buffer.
-
Pre-incubate the mitochondria with various concentrations of this compound (e.g., 20-50 µM) or DMSO for 15 minutes.[9]
-
-
Import Reaction:
-
Add the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate at 25°C for different time points.
-
-
Protease Treatment:
-
Stop the import reaction by placing the tubes on ice.
-
Treat one set of samples with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. Leave another set untreated (total imported and non-imported).
-
Inactivate proteinase K by adding PMSF.
-
-
Analysis:
-
Pellet the mitochondria by centrifugation.
-
Lyse the mitochondrial pellets and analyze the proteins by SDS-PAGE and autoradiography.
-
Quantify the amount of imported (protease-protected) precursor protein.
-
Compare the import efficiency in the presence of this compound to the DMSO control.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.
Caption: The Erv1/ALR-Mia40 disulfide relay system and the inhibitory action of this compound.
References
- 1. The mitochondrial disulfide relay system: roles in oxidative protein folding and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A disulfide relay system in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mitochondrial Disulfide Relay System: Roles in Oxidative Protein Folding and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The disulfide relay system of mitochondria is connected to the respiratory chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Erv1-Mia40 disulfide relay system in the intermembrane space of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Effects of MitoBloCK-6 on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoBloCK-6 is a small molecule inhibitor that has garnered significant interest for its pro-apoptotic activity in specific cell types, including cancer cells and human embryonic stem cells. This technical guide provides an in-depth exploration of the mechanisms by which this compound induces apoptosis, focusing on its role as an inhibitor of the mitochondrial disulfide relay system. This document details the core signaling pathways affected by this compound, presents quantitative data from key experimental findings, and provides comprehensive protocols for relevant assays. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially exploit the apoptotic effects of this compound.
Mechanism of Action: Inhibition of the Mitochondrial Disulfide Relay System
This compound selectively targets and inhibits the Mia40/Erv1 disulfide relay system located in the mitochondrial intermembrane space (IMS)[1]. This system is crucial for the import and oxidative folding of a specific subset of mitochondrial proteins, particularly those with cysteine-rich motifs[1]. The primary targets of this compound are the sulfhydryl oxidases Erv1 and its human homolog, ALR (Augmenter of Liver Regeneration)[1][2].
By inhibiting Erv1/ALR, this compound disrupts the transfer of electrons, which is essential for the oxidation of Mia40. This, in turn, prevents the proper import and folding of Mia40 substrate proteins into the IMS. The impairment of this critical protein import pathway leads to mitochondrial dysfunction and ultimately triggers the intrinsic pathway of apoptosis[1].
Signaling Pathways
The induction of apoptosis by this compound primarily follows the intrinsic, or mitochondrial, pathway. The inhibition of the Mia40/Erv1 disulfide relay system is the initiating event that leads to a cascade of downstream signaling events culminating in programmed cell death.
Impaired Mitochondrial Protein Import
The direct consequence of Erv1/ALR inhibition by this compound is the impaired import of specific proteins into the mitochondrial intermembrane space. This disruption of protein homeostasis within the mitochondria is a key stress signal that initiates the apoptotic cascade.
Caption: Inhibition of the Mia40/Erv1 pathway by this compound.
Intrinsic Apoptosis Pathway Activation
The mitochondrial dysfunction triggered by this compound leads to the activation of the intrinsic apoptosis pathway. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase).
Caption: Intrinsic apoptosis pathway induced by this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| Erv1 | 900 nM | [1] |
| ALR | 700 nM | [2] |
| Erv2 | 1.4 µM | [2] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 Value | Reference |
| OCI-AML2 (Leukemia) | 5-10 µM | [2] |
| TEX (Leukemia) | 5-10 µM | [2] |
| Jurkat (Leukemia) | 5-10 µM | [2] |
| NB4 (Leukemia) | 5-10 µM | [2] |
Table 3: Effect of this compound on Mitochondrial Protein Import
| Experimental Condition | Effect | Reference |
| Treatment of McA-RH7777 cells with 30 µM this compound for 72h | Near complete proliferation arrest | [3] |
| Overexpression of Erv1 (5-fold) | Increased concentration of this compound required to inhibit import of Mia40 and Cmc1 (from 10 µM to 50 µM) | [1] |
Table 4: Induction of Apoptosis by this compound
| Cell Line | Treatment | Effect | Reference |
| Human Embryonic Stem Cells | 20 µM this compound for 8h | Induction of apoptosis via cytochrome c release and cleavage of PARP and caspase-3 | [2] |
| McA-RH7777 (Liver Cancer) | 30 µM this compound for 72h | Strong increase in the SubG1 cell population (indicative of apoptosis) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for the indicated times. Include a vehicle control (e.g., DMSO).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is used to detect the cleavage of key apoptotic proteins.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Immunofluorescence for Cytochrome c Release
This protocol allows for the visualization of cytochrome c translocation from mitochondria to the cytosol.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-cytochrome c, anti-Tom20 or another mitochondrial marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking solution for 30 minutes.
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Observation:
-
Healthy cells: Punctate cytochrome c staining that co-localizes with the mitochondrial marker.
-
Apoptotic cells: Diffuse cytosolic cytochrome c staining.
Conclusion
This compound is a potent inducer of apoptosis through its targeted inhibition of the mitochondrial Mia40/Erv1 disulfide relay system. This leads to impaired mitochondrial protein import, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize the pro-apoptotic properties of this compound in various research and therapeutic contexts.
References
MitoBloCK-6: A Technical Overview of its Anti-Cancer Activity in Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on MitoBloCK-6, a small molecule inhibitor, and its effects on various cancer cell lines. The document details the compound's mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action: Inhibition of the Mitochondrial Disulfide Relay System
This compound is a cell-permeable small molecule that selectively targets and inhibits the Mia40/Erv1 mitochondrial disulfide relay system (DRS).[1] This pathway is crucial for the import and proper folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2] The core components of this system are the sulfhydryl oxidase Erv1 (also known as Augmenter of Liver Regeneration, ALR, in vertebrates) and the oxidoreductase Mia40.[2][3]
Erv1/ALR is responsible for oxidizing Mia40, which in turn facilitates the oxidative folding of incoming substrate proteins.[3] By inhibiting the oxidase activity of Erv1/ALR, this compound disrupts this entire process.[2][4] This leads to the accumulation of unprocessed precursor proteins, impairs the assembly of mitochondrial protein complexes, and ultimately triggers profound mitochondrial dysfunction.[2][5] The inhibition of this pathway has been identified as a promising anti-cancer strategy, as many tumor types show an upregulation of the DRS and an increased reliance on mitochondrial function.[5][6]
Caption: The Mia40/Erv1 disulfide relay system and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative results from preliminary studies of this compound in various cancer cell lines.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target/Cell Line | IC₅₀ Value | Notes | Source |
|---|---|---|---|
| Erv1 (yeast) | 900 nM | In vitro Amplex Red-HRP assay. | [2] |
| ALR (human) | 700 nM | In vitro Amplex Red-HRP assay. | [2][7] |
| Erv2 (yeast ER) | 1.4 µM | In vitro Amplex Red-HRP assay. | [7] |
| Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM | Cell viability assay. |[7] |
Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cells (McA-RH7777)
| Parameter | Condition | Result | Source |
|---|---|---|---|
| Cell Proliferation | 30 µM for 72h | Near complete proliferation arrest. | [5][6] |
| Acute Cytotoxicity | Up to 100 µM for 24h | No significant signs of acute cytotoxicity. | [5][6] |
| Cell Cycle | 30 µM for 72h | Strong increase in SubG1 and G2-M populations. | [5] |
| Mitochondrial Heme | Treatment with MB-6 | Significant decrease by almost 30%. | [8] |
| GSH/GSSG Ratio | Treatment with MB-6 | Significant decrease in both cellular and mitochondrial ratios. |[8] |
Table 3: Impact of this compound on Mitochondrial Function and Integrity in HCC Cells
| Parameter | Condition | Result | Source |
|---|---|---|---|
| Complex I Activity | Treatment with MB-6 | Activity decreased from 14 to 2.6 nmol/mg/min. | [6][8] |
| Aconitase 2 Activity | Treatment with MB-6 | Activity decreased from 37 to 22 nmol/mg/min. | [6][8] |
| Complex II Activity | Treatment with MB-6 | Unaffected. | [8] |
| NADH-linked Respiration | Treatment with MB-6 | Peak respiration declined from 1723 ± 53 to 1317 ± 109 pmol/mg/s. | [8] |
| Mitochondrial Morphology | Dose-dependent | Decrease in healthy Type 1 mitochondria (sharp cristae) and increase in damaged Type 2 (ballooned cristae) and Type 3 (ruptured) mitochondria. |[5][8] |
Effects in Specific Cancer Cell Lines
In the rat HCC cell line McA-RH7777, this compound demonstrates a potent cytostatic effect rather than acute cytotoxicity.[6] Treatment for 72 hours with 30 µM of the compound leads to a near-complete halt in cell proliferation and a significant increase in cell volume.[5] This is accompanied by severe mitochondrial impairment, including altered ultrastructure with ballooned and disrupted cristae, and a significant reduction in the activity of iron-sulfur cluster-containing proteins like Complex I and Aconitase 2.[6][8] These effects appear to be linked to a disruption in mitochondrial iron homeostasis, as the negative impacts on cell proliferation and mitochondrial respiration could be largely reversed by supplementation with hemin b.[5][9]
Caption: Logical workflow of this compound induced mitochondrial impairment in HCC cells.
This compound is cytotoxic to several leukemia cell lines, including OCI-AML2, TEX, Jurkat, and NB4, with IC₅₀ values in the 5-10 µM range.[7] In human embryonic stem cells (hESCs), 20 µM of this compound induces apoptosis via the release of cytochrome c from the mitochondria, an effect not observed in differentiated cells.[1][2] This suggests a specific vulnerability of rapidly dividing and undifferentiated cells to the inhibition of mitochondrial protein import.[2] Furthermore, in vivo studies using mice xenografted with OCI-AML2 cells showed that this compound could reduce tumor growth and the engraftment of AML cells in the bone marrow.[7]
Key Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
-
Cell Seeding : Seed cancer cells (e.g., McA-RH7777) in an opaque-walled 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment : Add varying concentrations of this compound (dissolved in DMSO) and a vehicle control (DMSO only) to the wells. For proliferation studies, incubate for 72 hours. For acute cytotoxicity, use a higher seeding density (2 x 10⁴ cells/well) and incubate for 24 hours.[6]
-
Lysis and Luminescence Measurement : Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization : Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Data Acquisition : Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis : Normalize the data to the vehicle control to determine the percentage of viable cells.
-
Cell Culture and Treatment : Grow cells (e.g., hESCs) on glass coverslips. Treat with 20 µM this compound, a vehicle control (DMSO), and a positive control (e.g., 20 µM Actinomycin D) for 8 hours.[2]
-
Mitochondrial Staining (Optional but recommended) : Before fixation, incubate cells with a mitochondrial marker like MitoTracker™ Red CMXRos according to the manufacturer's protocol.
-
Fixation and Permeabilization : Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate with a primary antibody against Cytochrome c (diluted in blocking buffer) overnight at 4°C. Also include an antibody against a mitochondrial marker like TOMM20 if MitoTracker was not used.[2]
-
Secondary Antibody Incubation : Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 for Cytochrome c, Alexa Fluor 594 for TOMM20) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting : Counterstain nuclei with DAPI or Hoechst stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize using a fluorescence or confocal microscope. Apoptosis is indicated by a diffuse, cytosolic Cytochrome c signal that does not co-localize with the mitochondrial marker.[2]
Caption: General experimental workflow for assessing the effects of this compound.
References
- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Global mitochondrial protein import proteomics reveal distinct regulation by translation and translocation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 9. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MitoBloCK-6 on Zebrafish Cardiac Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial function is paramount for the energy-intensive process of cardiac development. MitoBloCK-6, a small molecule inhibitor, offers a potent tool for investigating the role of mitochondrial protein import in cardiogenesis. By specifically targeting the Erv1/ALR sulfhydryl oxidase, a key component of the mitochondrial intermembrane space import and assembly (MIA) pathway, this compound disrupts the import of crucial cysteine-rich proteins into the mitochondria. This guide provides an in-depth technical overview of the effects of this compound on zebrafish cardiac development, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The zebrafish, with its external and transparent embryonic development, serves as an ideal vertebrate model to dissect the intricate relationship between mitochondrial function and heart formation.
Introduction to this compound and the MIA Pathway
This compound is a cell-permeable dichlorosalicylaldehyde Schiff's base that acts as a selective inhibitor of the Mia40/Erv1 redox-mediated import pathway.[1] The primary target of this compound is the FAD-dependent sulfhydryl oxidase Erv1 (Essential for respiration and vegetative growth 1), known as ALR (Augmenter of Liver Regeneration) in vertebrates.[2] ALR is a crucial component of the MIA pathway, which facilitates the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).
The MIA pathway is a disulfide relay system. The oxidoreductase Mia40 recognizes incoming substrate proteins and forms a transient disulfide bond, facilitating their translocation into the IMS. In this process, Mia40 becomes reduced. ALR is then responsible for re-oxidizing Mia40, allowing it to participate in further rounds of protein import. The electrons from this reaction are ultimately transferred to cytochrome c and the respiratory chain. By inhibiting ALR, this compound effectively stalls this relay, leading to an accumulation of reduced Mia40 and a failure to import essential IMS proteins.[3] This disruption of mitochondrial protein import has profound consequences for cellular function, particularly in energy-demanding tissues like the developing heart.
Quantitative Analysis of Cardiac Defects in Zebrafish Embryos
Treatment of zebrafish embryos with this compound results in a range of observable and quantifiable cardiac defects. The severity of these phenotypes is dose-dependent, with higher concentrations leading to increased toxicity.[2] A commonly used and effective concentration for studying cardiac developmental defects is 2.5 µM.[2][4]
| Parameter | Control (1% DMSO) | 2.5 µM this compound | ALR Morpholino | Reference |
| Heart Rate | Normal | Decreased by 50% | Decreased by 25% | [4] |
| Cardiac Morphology | Normal S-shaped loop | Elongated, stringy, and unlooped heart tube; Cardiac edema | Similar to this compound treatment | [2][4] |
| Mitochondrial Fluorescence (in Tg(cmlc2:dsRed-mito)) | Bright | Decreased fluorescence | Not reported | [2] |
| Blood Circulation | Normal | Impaired circulation with blood pooling around the heart | Not reported | [2] |
Detailed Experimental Protocols
Zebrafish Embryo Treatment with this compound
This protocol describes the general procedure for exposing zebrafish embryos to this compound to study its effects on cardiac development.
Materials:
-
Zebrafish embryos
-
Embryo medium (E3)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
12-well plates
-
Incubator at 28.5°C
Procedure:
-
Collect zebrafish embryos and raise them in E3 medium at 28.5°C.
-
At 3 hours post-fertilization (hpf), transfer a set number of healthy embryos (e.g., 20-30) into each well of a 12-well plate containing 2 mL of E3 medium.
-
Prepare the treatment solutions. For a final concentration of 2.5 µM this compound, dilute the stock solution in E3 medium. For the control group, prepare E3 medium with a corresponding concentration of DMSO (typically 1%).
-
Remove the E3 medium from the wells and replace it with the appropriate treatment or control solution.
-
Incubate the embryos at 28.5°C.
-
Observe and document the embryos at regular intervals (e.g., 24, 48, 72 hpf) for developmental defects, paying close attention to cardiac morphology and function. The effects of this compound have been shown to be reversible if the compound is washed out after 24 hours of treatment.[2]
Quantification of Cardiac Function
3.2.1. Heart Rate Measurement
-
At the desired time point (e.g., 72 hpf), mount individual embryos in a solution of 3% methylcellulose on a depression slide to immobilize them.
-
Using a high-speed camera mounted on a microscope, record a video of the beating heart for a set duration (e.g., 15-30 seconds).
-
Playback the video frame-by-frame or at a reduced speed and count the number of ventricular contractions.
-
Calculate the heart rate in beats per minute (bpm).
3.2.2. Analysis of Cardiac Morphology
-
For general morphology, capture still images of the heart at the desired time points.
-
To quantify looping defects, measure the angle between the atrium and ventricle. A normal, looped heart will have a smaller angle compared to an unlooped, string-like heart.
-
Pericardial edema can be quantified by measuring the area of the pericardial sac. An increase in this area is indicative of edema.
Staining and Imaging Techniques
3.3.1. o-Dianisidine Staining for Erythrocytes This method is used to visualize hemoglobin in red blood cells and assess blood circulation.
Materials:
-
Zebrafish embryos (72 hpf)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
o-dianisidine staining solution (0.6 mg/mL o-dianisidine, 10 mM sodium acetate pH 5.2, 0.65% H2O2, 40% ethanol)
Procedure:
-
Fix embryos in 4% PFA overnight at 4°C.
-
Wash the embryos three times in PBS for 5 minutes each.
-
Stain the embryos in the o-dianisidine solution for 15-30 minutes in the dark.
-
Wash the embryos several times with PBS.
-
Image the embryos immediately to visualize the distribution of red blood cells. Areas of blood pooling will appear as dark brown accumulations.
3.3.2. Whole-Mount In Situ Hybridization (WISH) for Cardiac Markers WISH can be used to assess the expression of key cardiac transcription factors such as nkx2.5, gata4, and hand2 to determine if cardiac progenitor cell specification is affected.
(A simplified, conceptual workflow is provided. Detailed WISH protocols are widely available and should be consulted for specific probe synthesis and hybridization conditions.)
-
Probe Synthesis: Synthesize digoxigenin (DIG)-labeled antisense RNA probes for the genes of interest.
-
Embryo Fixation and Permeabilization: Fix embryos in 4% PFA and permeabilize with Proteinase K.
-
Hybridization: Hybridize the embryos with the DIG-labeled probe overnight at an elevated temperature (e.g., 65-70°C).
-
Washes and Antibody Incubation: Perform stringent washes to remove unbound probe, followed by incubation with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detection: Use a colorimetric substrate like NBT/BCIP to visualize the location of AP activity, which corresponds to the expression pattern of the target gene.
-
Imaging: Image the stained embryos to analyze the spatial expression of cardiac markers.
Signaling Pathways and Molecular Mechanisms
The cardiac defects observed upon this compound treatment stem from the inhibition of the mitochondrial MIA pathway. The following diagrams illustrate the core mechanism of this compound action, the experimental workflow for its analysis in zebrafish, and the putative downstream consequences on cardiac development.
Caption: Mechanism of this compound action on the MIA pathway.
Caption: Experimental workflow for analyzing this compound effects.
Caption: Putative downstream effects of this compound on cardiac development.
Discussion and Future Directions
The use of this compound in zebrafish embryos has unequivocally demonstrated the critical role of the mitochondrial MIA pathway in cardiac development. The observed phenotypes, including cardiac edema, improper heart looping, and reduced heart rate, are consistent with severe mitochondrial dysfunction. The energy-intensive processes of cardiomyocyte proliferation, migration, and differentiation are likely impaired due to reduced ATP production and increased oxidative stress resulting from the disruption of the mitochondrial protein import machinery.
While the primary molecular target of this compound is well-defined, the precise downstream signaling cascades that are perturbed remain an active area of investigation. It is plausible that mitochondrial dysfunction caused by ALR inhibition affects major developmental signaling pathways, such as Wnt and BMP signaling, which are known to be crucial for heart development and are sensitive to the metabolic state of the cell. Future studies could leverage transcriptomic and proteomic approaches in this compound-treated zebrafish embryos to identify the specific downstream targets and pathways that link mitochondrial protein import to the regulation of cardiac morphogenesis. Furthermore, investigating the expression of key cardiac transcription factors like nkx2.5, gata4, and hand2 in response to this compound treatment would provide valuable insights into whether cardiac progenitor cell specification or differentiation is the primary developmental window affected.
References
- 1. WNT and BMP regulate roadblocks toward cardiomyocyte differentiation: lessons learned from embryos inform human stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | Mitochondrial non-energetic function and embryonic cardiac development [frontiersin.org]
- 4. Mitochondrial Dysfunction in Congenital Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of ALR in hESC Homeostasis with MitoBloCK-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crucial role of the Augmenter of Liver Regeneration (ALR) protein in maintaining human embryonic stem cell (hESC) homeostasis and the utility of MitoBloCK-6 as a specific inhibitor to probe its function. This document details the underlying signaling pathways, presents quantitative data on the effects of ALR inhibition, and offers detailed experimental protocols for researchers in stem cell biology and drug discovery.
Introduction: ALR and its Significance in hESC Pluripotency
Augmenter of Liver Regeneration (ALR), also known as GFER (Growth Factor, Erv1 Like), is a highly conserved sulfhydryl oxidase located in the mitochondrial intermembrane space. It plays a pivotal role in the mitochondrial disulfide relay system (DRS), which is essential for the import and oxidative folding of cysteine-rich proteins.[1][2][3] In the context of human embryonic stem cells (hESCs), ALR is critical for maintaining mitochondrial integrity and function, which are intrinsically linked to the preservation of pluripotency and self-renewal capabilities.[1]
This compound is a potent and specific small molecule inhibitor of the Erv1/ALR oxidoreductase.[1][4] Its ability to selectively induce apoptosis in hESCs while leaving differentiated cells unharmed underscores the unique dependence of pluripotent stem cells on ALR activity for survival.[2][5] This makes this compound an invaluable tool for investigating the specific functions of ALR in hESC homeostasis and for developing strategies to eliminate pluripotent cells in transplantation therapies to prevent teratoma formation.[6]
Quantitative Data Summary: Effects of this compound on hESCs
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on hESC viability and function.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| ALR | 700 nM | [1][4] |
| Erv1 (Yeast Homolog) | 900 nM | [1][4] |
Table 2: Apoptotic Effects of this compound on hESCs
| Treatment | Concentration | Time Point | Observation | Reference |
| This compound | 20 µM | 5 hours | Onset of decline in hESC viability | [6] |
| This compound | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of ALR in hESCs using this compound.
Human Embryonic Stem Cell (hESC) Culture
Objective: To maintain pluripotent hESCs in a feeder-free culture system.
Materials:
-
hESC line (e.g., HSF1)
-
Matrigel®-coated culture plates
-
mTeSR™1 or similar feeder-free hESC culture medium
-
Dispase or other appropriate passaging reagent
-
Phosphate-buffered saline (PBS)
Protocol:
-
Coat culture plates with Matrigel® according to the manufacturer's instructions.
-
Culture hESCs in mTeSR™1 medium at 37°C, 5% CO2.
-
Change the medium daily.
-
Passage the cells every 4-6 days when colonies become large and start to touch.
-
To passage, aspirate the medium, wash with PBS, and incubate with Dispase for 5-7 minutes at 37°C.
-
Gently detach the colonies, collect them in fresh medium, and break them into smaller clumps.
-
Plate the clumps onto new Matrigel®-coated plates.
This compound Treatment and Viability Assessment
Objective: To determine the dose-dependent and time-course effects of this compound on hESC viability.
Materials:
-
Cultured hESCs
-
This compound (stock solution in DMSO)
-
hESC culture medium
-
Alkaline Phosphatase (AP) Staining Kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Protocol:
-
Plate hESCs in 96-well plates and allow them to attach and grow for 24-48 hours.
-
Prepare serial dilutions of this compound in hESC culture medium. The final DMSO concentration should be kept below 0.1%.
-
For dose-response analysis, treat the cells with different concentrations of this compound for a fixed time (e.g., 24 hours).
-
For time-course analysis, treat the cells with a fixed concentration of this compound (e.g., 20 µM) for various durations (e.g., 2, 4, 8, 12, 24 hours).
-
Assess cell viability using a preferred method:
-
AP Staining: A marker for pluripotency and viability.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain for AP activity according to the kit manufacturer's protocol. Undifferentiated, viable colonies will stain red or purple.
-
-
MTT/PrestoBlue™ Assay:
-
Add the reagent to the culture medium and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify the number of viable cells.
-
-
Apoptosis Assay: Cytochrome c Release
Objective: To determine if this compound induces apoptosis in hESCs through the mitochondrial pathway.
Materials:
-
Cultured hESCs on coverslips
-
This compound
-
MitoTracker™ Red CMXRos
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-Cytochrome c
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor® 488)
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat hESCs grown on coverslips with this compound (e.g., 20 µM for 8 hours). Include a vehicle control (DMSO).
-
Thirty minutes before the end of the treatment, incubate the cells with MitoTracker™ Red CMXRos to label mitochondria.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-Cytochrome c antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. In apoptotic cells, cytochrome c will be diffusely localized in the cytoplasm, while in healthy cells, it will co-localize with the mitochondria.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To assess the impact of this compound on mitochondrial respiration in hESCs.
Materials:
-
Cultured hESCs
-
This compound
-
Seahorse XF Analyzer or similar instrument
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Protocol:
-
Seed hESCs into a Seahorse XF culture plate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator at 37°C.
-
Prepare the inhibitor solutions from the Mito Stress Test Kit in the assay medium.
-
Load the sensor cartridge with the inhibitors and calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate into the analyzer and begin the measurement of basal OCR.
-
Sequentially inject this compound (at the desired concentration), followed by oligomycin, FCCP, and rotenone/antimycin A according to the Mito Stress Test protocol.
-
The instrument will measure the changes in OCR in real-time, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
ALR's Role in the Mitochondrial Disulfide Relay System
Caption: ALR's central role in the mitochondrial disulfide relay system.
Proposed Signaling Pathway of this compound Induced Apoptosis in hESCs
Caption: Proposed mechanism of this compound-induced apoptosis in hESCs.
Experimental Workflow for Investigating ALR with this compound
Caption: A logical workflow for studying ALR in hESCs using this compound.
Conclusion
The specific inhibition of ALR by this compound provides a powerful model for dissecting the intricate mechanisms by which mitochondrial function governs hESC homeostasis. The data and protocols presented in this guide offer a robust framework for researchers to further explore the role of ALR in pluripotency, differentiation, and apoptosis. A deeper understanding of these pathways is not only fundamental to stem cell biology but also holds significant promise for the development of safer and more effective regenerative medicine therapies.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. Basic pluripotent stem cell culture protocols - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stem Cell Protocols: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
MitoBloCK-6: A Technical Guide to its Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a cell-permeable small molecule inhibitor that has emerged as a critical tool for studying mitochondrial protein import and a potential therapeutic agent in certain cancers.[1][2] This technical guide provides an in-depth overview of the fundamental properties, mechanism of action, and experimental considerations for this compound, tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound, a 3,5-dichlorosalicylaldehyde derivative, is characterized by the following properties:
| Property | Value | Reference |
| Chemical Name | 2,4-dichloro-6-((((phenylamino)phenyl)imino)methyl)phenol) | [1] |
| Molecular Formula | C₁₉H₁₄Cl₂N₂O | [3] |
| Molecular Weight | 357.23 g/mol | [3] |
| Appearance | Orange solid | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage | 2-8°C, protect from light | [2][3] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway.[1][3] This pathway is essential for the import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[4][5] The primary target of this compound is the sulfhydryl oxidase Erv1 and its human homolog, Augmenter of Liver Regeneration (ALR).[1][2]
By inhibiting Erv1/ALR, this compound disrupts the disulfide relay system, leading to the attenuation of substrate import into the mitochondria.[1] This disruption of mitochondrial protein import has been shown to induce apoptosis in human embryonic stem cells (hESCs) and inhibit the proliferation of liver cancer and leukemia cells, highlighting its potential as a targeted anti-cancer agent.[2]
Inhibitory Activity
| Target | IC₅₀ | Reference |
| Erv1 (yeast) | 900 nM | [1][2] |
| ALR (human) | 700 nM | [1][2] |
| Erv2 (yeast ER paralog) | 1.4 µM | [1][2] |
Experimental Protocols
In Vitro Erv1 Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of Erv1-catalyzed oxidation.
Methodology:
-
Prepare a reaction mixture containing the purified Erv1 enzyme, Amplex Red, and horseradish peroxidase (HRP) in an appropriate buffer.
-
Add the substrate, such as dithiothreitol (DTT), to initiate the reaction.
-
In the presence of H₂O₂, HRP catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.
-
To test for inhibition, pre-incubate Erv1 with varying concentrations of this compound before adding the substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to Erv1 oxidase activity. The IC₅₀ value is determined by plotting the inhibition of Erv1 activity against the concentration of this compound.[1]
Mitochondrial Protein Import Assay
This assay assesses the ability of this compound to inhibit the import of radiolabeled precursor proteins into isolated mitochondria.
Methodology:
-
Isolate mitochondria from a suitable source (e.g., yeast or mammalian cells).
-
Synthesize radiolabeled precursor proteins (e.g., Tim13, Cmc1) using an in vitro transcription/translation system.
-
Incubate the isolated mitochondria with the radiolabeled precursors in the presence of either DMSO (vehicle control) or varying concentrations of this compound.[1]
-
After the import reaction, treat the mitochondria with a protease (e.g., proteinase K) to digest any non-imported proteins.
-
Re-isolate the mitochondria and analyze the imported proteins by SDS-PAGE and autoradiography. A decrease in the amount of imported protein in the presence of this compound indicates inhibition of the import pathway.[1]
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cell survival and the induction of programmed cell death.
Methodology:
-
Culture cells (e.g., hESCs, cancer cell lines) in appropriate media.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 8 to 72 hours).[2]
-
Assess cell viability using methods such as MTT or trypan blue exclusion assays.
-
To detect apoptosis, perform assays for caspase-3 activation, PARP cleavage, or cytochrome c release from the mitochondria into the cytosol using techniques like Western blotting or immunofluorescence.[2][4]
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes related to this compound.
Caption: The inhibitory mechanism of this compound on the Mia40/Erv1 disulfide relay system in the mitochondrial intermembrane space.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound on Erv1 oxidase.
Caption: The logical relationship of this compound's mechanism leading to cellular effects.
Effects on Mitochondrial and Cellular Function
-
Mitochondrial Integrity: this compound does not appear to disrupt the integrity of the mitochondrial membranes, as evidenced by the lack of release of key mitochondrial proteins such as aconitase, AAC, Tim54, Mia40, and cytochrome c into the supernatant fraction after treatment.[1][3]
-
Specificity: The compound shows specificity for the Mia40/Erv1 pathway and does not inhibit other redox-active enzymes like protein disulfide isomerase (PDI) or the mitochondrial respiratory chain enzyme succinate dehydrogenase.[1]
-
Cellular Effects in Cancer: In hepatocellular carcinoma (HCC) cells, this compound treatment leads to significant alterations in mitochondrial ultrastructure, including diluted and ballooned cristae, and can induce a G2-M phase cell cycle block.[5][6] It also impairs mitochondrial iron homeostasis, which can be partially rescued by hemin supplementation.[6][7]
-
Developmental Effects: In zebrafish embryos, this compound has been shown to impair cardiac development and reduce heart rate, suggesting a critical role for the Erv1/ALR pathway in vertebrate development.[1][4]
Conclusion
This compound is a well-characterized and specific inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system. Its ability to selectively disrupt this pathway without causing general mitochondrial damage makes it an invaluable tool for dissecting the mechanisms of mitochondrial protein import. Furthermore, its cytotoxic effects on specific cell types, such as embryonic stem cells and various cancer cells, underscore its potential for further investigation in developmental biology and oncology drug discovery. This guide provides a foundational understanding for researchers to effectively utilize this compound in their experimental designs.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MitoBloCK-6 in Mitochondrial Import Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are essential organelles that rely on the import of over 99% of their proteome from the cytosol. The intricate process of protein translocation into the different mitochondrial sub-compartments is crucial for cellular function, and its dysregulation is implicated in numerous diseases. The disulfide relay system, involving Mia40 and the sulfhydryl oxidase Erv1 (or its vertebrate homolog ALR), is a key pathway for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). MitoBloCK-6 is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway, making it a valuable tool for studying mitochondrial biogenesis and for potential therapeutic development.[1][2][3]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in mitochondrial protein import assays.
Mechanism of Action
This compound primarily targets the sulfhydryl oxidase Erv1/ALR.[1][4] By inhibiting the oxidase activity of Erv1/ALR, this compound disrupts the disulfide relay system.[1][3] This system is responsible for the oxidative folding of incoming precursor proteins in the IMS. The inhibition of Erv1/ALR prevents the re-oxidation of Mia40, which in turn cannot oxidize the incoming substrate proteins, leading to their failed import and accumulation in a reduced state.[5][6][7] This disruption has been shown to not only affect substrates of the Mia40/Erv1 pathway but also unexpectedly impacts the import of carrier proteins destined for the inner mitochondrial membrane via the TIM22 pathway.[1]
Quantitative Data
The inhibitory effects of this compound have been quantified in various studies. The following tables summarize the key data regarding its potency and effects on mitochondrial protein import.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Protein | IC50 Value | Assay Condition |
| Erv1 | 900 nM | In vitro Amplex Red-HRP assay[1][4] |
| ALR | 700 nM | In vitro Amplex Red-HRP assay[2][4] |
| Erv2 | 1.4 µM | In vitro Amplex Red-HRP assay[2][4] |
Table 2: Effect of this compound on the Import of Specific Mitochondrial Precursor Proteins
| Precursor Protein | Import Pathway | Effect of this compound |
| Mia40 | Mia40/Erv1 | Import attenuated[1] |
| Cmc1 | Mia40/Erv1 | Import attenuated[1] |
| Cox19 | Mia40/Erv1 | Import attenuated[1] |
| Tim8 | Mia40/Erv1 | Import attenuated[1] |
| Tim13 | Mia40/Erv1 | Oxidation inhibited in vitro[1] |
| Tim23 | TIM22 | Import inhibited[1][2] |
| ADP/ATP carrier (AAC) | TIM22 | Import inhibited[1][2] |
| Su9-DHFR | TIM23 | Import not affected[1] |
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Protein Import Assay with this compound
This protocol describes the general procedure for assessing the effect of this compound on the import of radiolabeled precursor proteins into isolated mitochondria.
Materials:
-
Isolated mitochondria (from yeast, cultured cells, or animal tissue)
-
Radiolabeled precursor protein (synthesized via in vitro transcription/translation in the presence of [³⁵S]methionine)[8][9]
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Import Buffer (e.g., 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH pH 7.2, 2 mM KH₂PO₄, 5 mM methionine, 3% (w/v) BSA)[10]
-
ATP, NADH, or other energy substrates
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE, autoradiography, and densitometry
Procedure:
-
Preparation of Mitochondria: Isolate mitochondria from the source material using established protocols based on differential centrifugation.[8][11] Determine the protein concentration of the mitochondrial suspension.
-
Pre-incubation with this compound:
-
In a microcentrifuge tube, resuspend isolated mitochondria (typically 25-100 µg of protein) in pre-warmed import buffer.
-
Add this compound to the desired final concentration (e.g., 10-50 µM). For the control, add an equivalent volume of DMSO.[1]
-
Incubate for 15 minutes at 25°C to allow the inhibitor to permeate the mitochondria.[1]
-
-
Initiation of Import Reaction:
-
Stopping the Import and Removal of Non-Imported Precursor:
-
Place the tubes on ice to stop the import reaction.
-
To digest non-imported precursor proteins, add Proteinase K (final concentration of 20-50 µg/mL) to each sample and incubate on ice for 20 minutes.[8][12]
-
As a control for membrane integrity, a sample can be treated with a detergent like Triton X-100 before the addition of Proteinase K, which should lead to the degradation of all proteins.[12]
-
-
Inactivation of Proteinase K:
-
Stop the proteolytic digestion by adding PMSF to a final concentration of 1 mM.
-
-
Re-isolation of Mitochondria:
-
Pellet the mitochondria by centrifugation at >10,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the mitochondrial pellet with an appropriate buffer (e.g., import buffer without BSA) containing 1 mM PMSF and centrifuge again.
-
-
Analysis:
-
Resuspend the final mitochondrial pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Quantify the imported protein bands using densitometry. The amount of imported protein in the this compound treated samples is then compared to the DMSO control.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the disulfide relay system.
Experimental Workflow
Caption: Workflow for a mitochondrial protein import assay using this compound.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Accessing Mitochondrial Protein Import in Living Cells by Protein Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 12. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoBloCK-6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a cell-permeable small molecule that selectively inhibits the mitochondrial disulfide relay system, specifically targeting the sulfhydryl oxidase Erv1 and its homolog, Augmenter of Liver Regeneration (ALR).[1] This inhibition disrupts the import of cysteine-rich proteins into the mitochondrial intermembrane space, leading to mitochondrial dysfunction and subsequent cellular responses such as apoptosis and inhibition of proliferation.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study mitochondrial function and its role in various cellular processes.
Mechanism of Action
This compound inhibits the oxidase activity of Erv1/ALR, a key component of the Mia40/Erv1 mitochondrial import pathway.[2][3] This pathway is responsible for the import and oxidative folding of specific proteins containing twin CX3C or CX9C motifs into the mitochondrial intermembrane space. By inhibiting Erv1/ALR, this compound disrupts the mitochondrial protein import machinery, leading to a cascade of events including impaired mitochondrial respiration, altered mitochondrial ultrastructure, and the release of pro-apoptotic factors like cytochrome c.[1][2][3][6]
Signaling Pathway
The primary signaling pathway affected by this compound is the mitochondrial protein import pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: Inhibition of the Erv1/ALR-dependent mitochondrial import pathway by this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[7] For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 357.23 g/mol ), dissolve it in 279.9 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.[1][7] Protect the stock solution from light.[1]
2. General Cell Culture Treatment Protocol
The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at a final concentration that does not exceed 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 8, 24, 48, or 72 hours) before proceeding with downstream assays.
Experimental Workflow
Caption: General experimental workflow for using this compound in cell culture.
Key Experiments and Methodologies
1. Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on cell viability and proliferation.
-
Methodology (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat cells with a range of this compound concentrations for the desired time.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assays
-
Objective: To assess the induction of apoptosis by this compound.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound as described above.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Methodology (Western Blot for Apoptosis Markers):
-
Treat and harvest cells as described above.
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Mitochondrial Function Assays
-
Objective: To evaluate the impact of this compound on mitochondrial integrity and function.
-
Methodology (Mitochondrial Membrane Potential - JC-1 Assay):
-
Treat cells with this compound.
-
Incubate cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.
-
-
Methodology (Mitochondrial Respiration - Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with this compound for the desired time.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Quantitative Data Summary
The following tables summarize reported quantitative data for this compound in various cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Assay | IC50 | Reference |
| Leukemia (OCI-AML2, TEX, Jurkat, NB4) | Viability | 5-10 µM | [1] |
| Erv1 (in vitro) | Oxidase Activity | 900 nM | [1] |
| ALR (in vitro) | Oxidase Activity | 700 nM | [1] |
| Erv2 (in vitro) | Oxidase Activity | 1.4 µM | [1] |
Table 2: Effective Concentrations and Observed Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | 20 µM | 8 hours | Induction of apoptosis via cytochrome c release.[1] | [1] |
| Liver Cancer (McA-RH7777) | 20-40 µM | 72 hours | Inhibition of proliferation and mitochondrial impairment.[1] | [1] |
| Leukemia (OCI-AML2, NB4) | 0.078-5 µM | Not specified | Increased differentiation. | [1] |
| Liver Cancer (McA-RH7777) | Up to 100 µM | 24 hours | No acute cytotoxicity observed.[4][5][6] | [4][5][6] |
| Liver Cancer (McA-RH7777) | 30 µM | 72 hours | Decreased cellular proliferation and increased cell volume.[4][5][6] | [4][5][6] |
Troubleshooting
-
Low Efficacy: If this compound does not produce the expected effect, consider increasing the concentration or incubation time. Ensure the compound has been stored correctly and the DMSO used for reconstitution is of high quality.
-
High Cytotoxicity: If excessive cell death is observed, reduce the concentration of this compound or the incubation time.
-
Precipitation: this compound may precipitate at high concentrations in aqueous media.[4][5] If precipitation is observed, sonicate the stock solution and ensure the final concentration in the cell culture medium is below its solubility limit.
This compound is a valuable tool for investigating the role of the mitochondrial disulfide relay system in various cellular processes. The protocols and data presented here provide a foundation for designing and executing experiments to explore the effects of this potent inhibitor in a cell culture setting. As with any inhibitor, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Determining the Optimal Concentration of MitoBloCK-6 for HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a small molecule inhibitor of the mitochondrial disulfide relay system, specifically targeting the FAD-dependent sulfhydryl oxidase Augmenter of Liver Regeneration (ALR), also known as Erv1.[1][2] This system is crucial for the import and oxidative folding of specific cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[3][4] By inhibiting ALR, this compound disrupts mitochondrial function, leading to impaired cell proliferation and, in some cell types, induction of apoptosis.[1][5] Its efficacy has been demonstrated in various cancer cell lines, including liver cancer and leukemia.[1] While the precise optimal concentration for HeLa cells has not been definitively established in the available literature, this document provides a comprehensive guide for researchers to determine the effective concentration range and characterize the effects of this compound in this cervical cancer cell line.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the effective concentrations and IC50 values of this compound in different cancer cell lines, which can serve as a reference for designing experiments with HeLa cells.
| Cell Line | Cancer Type | Parameter | Concentration | Incubation Time | Reference |
| McA-RH7777 | Liver Cancer | Proliferation Inhibition | 20-40 µM | 72 h | [1] |
| OCI-AML2, TEX, Jurkat, NB4 | Leukemia | IC50 | 5-10 µM | Not Specified | [1] |
| hESCs | Embryonic Stem Cells | Apoptosis Induction | 20 µM | 8 h | [1] |
| HEK293 | Differentiated Cells | No Cytochrome c Release | 50 µM | 12-16 h | [2] |
Based on this data, a starting concentration range of 1 µM to 50 µM is recommended for initial dose-response studies in HeLa cells.
Signaling Pathway of this compound
This compound inhibits the ALR/Mia40 pathway, a key component of the mitochondrial disulfide relay system. This pathway is responsible for the import and oxidative folding of substrate proteins into the mitochondrial intermembrane space. Inhibition of this pathway disrupts mitochondrial protein homeostasis, leading to mitochondrial dysfunction and subsequent cellular responses such as cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound action.
Experimental Protocols
To determine the optimal concentration of this compound for HeLa cells, a series of experiments should be performed to assess its impact on cell viability, apoptosis, and mitochondrial function.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell proliferation (e.g., the IC50 value).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using cationic dyes like JC-1 or TMRM.
Materials:
-
HeLa cells
-
This compound
-
Culture plates or slides
-
JC-1 or TMRM staining solution
-
Fluorescence microscope or flow cytometer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Protocol (using JC-1 and fluorescence microscopy):
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentrations for an appropriate time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., 50 µM CCCP for 30 minutes).
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Visualize the cells immediately using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Caption: Workflow for assessing mitochondrial membrane potential.
Conclusion
By following these protocols, researchers can effectively determine the optimal concentration of this compound for inducing desired cellular effects in HeLa cells. The systematic approach of assessing cell viability, apoptosis, and mitochondrial membrane potential will provide a comprehensive understanding of the compound's mechanism of action in this specific cell line, paving the way for further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Note: Measuring Apoptosis Induction by MitoBloCK-6 Using Cytochrome c Release Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The intrinsic pathway of apoptosis is tightly regulated by the mitochondria. A key event in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1] Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of the apoptosome and subsequent activation of caspase-9 and downstream executioner caspases, ultimately leading to cell death.[2]
MitoBloCK-6 is a small molecule inhibitor that targets the mitochondrial disulfide relay system (DRS).[3][4] Specifically, it inhibits the function of Augmenter of Liver Regeneration (ALR), the mammalian ortholog of the essential yeast protein Erv1.[4][5] ALR is a sulfhydryl oxidase located in the mitochondrial intermembrane space that re-oxidizes the protein MIA40 after it imports cysteine-rich substrate proteins.[5] By inhibiting ALR, this compound disrupts the import of crucial mitochondrial proteins, leading to profound mitochondrial impairment, structural damage, and inhibition of cell proliferation.[4][6] This mitochondrial distress serves as a potent stimulus for the intrinsic apoptotic pathway, culminating in the release of cytochrome c.[3][7]
This application note provides detailed protocols for assessing this compound-induced apoptosis by measuring cytochrome c release, a key biomarker for the engagement of the mitochondrial apoptotic pathway. Two primary methods are described: subcellular fractionation followed by Western blotting, and immunofluorescence microscopy.
Signaling Pathway of this compound Induced Apoptosis
This compound disrupts the normal function of the mitochondrial disulfide relay system. This inhibition leads to mitochondrial dysfunction, which is a trigger for the intrinsic apoptosis pathway.
Caption: Mechanism of this compound induced apoptosis via cytochrome c release.
Quantitative Data Summary
This compound treatment induces distinct cellular changes, including the release of cytochrome c and alterations in mitochondrial morphology.
Table 1: Effect of this compound on Cytochrome c Release in Human Embryonic Stem Cells (hESCs) This table summarizes the observed effects of a 20 µM treatment for 8 hours. The data is based on qualitative descriptions from immunofluorescence experiments.[7]
| Treatment Group | Cytochrome c Localization | Apoptosis Induction |
| Vehicle Control (DMSO) | Punctate (Mitochondrial) | - |
| This compound (20 µM) | Diffuse (Cytosolic) | + |
| Actinomycin D (20 µM) | Diffuse (Cytosolic) | + (Positive Control) |
| Caspase Inhibitor (Q-VD-OPH) | Punctate (Mitochondrial) | - (Negative Control) |
Table 2: Effect of this compound on Mitochondrial Ultrastructure in Hepatocellular Carcinoma (HCC) Cells This table presents quantitative analysis of mitochondrial morphology after 72-hour treatment with this compound, as determined by electron microscopy.[4][6]
| Mitochondrial Type | Description | Control (0 µM) | 20 µM this compound | 40 µM this compound |
| Type 1 | Healthy: Sharp, elongated cristae | ~80% | ~40% | ~20% |
| Type 2 | Stressed: Rounded, ballooned cristae | ~15% | ~50% | ~55% |
| Type 3 | Damaged: Ruptured outer membranes | ~5% | ~10% | ~25% |
Experimental Protocols
Protocol 1: Detection of Cytochrome c Release by Western Blot
This method provides a semi-quantitative assessment of cytochrome c levels in the cytosolic versus the mitochondrial fraction. An increase of cytochrome c in the cytosol and a corresponding decrease in the mitochondrial fraction indicates apoptosis.
Caption: Workflow for Western blot detection of cytochrome c release.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Induce apoptosis by treating cells with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 8-24 hours). Include a vehicle-treated (e.g., DMSO) negative control and a positive control for apoptosis (e.g., 20 µM Actinomycin D).[7]
-
-
Cell Harvesting and Fractionation: [2][8][9]
-
Collect both floating and adherent cells. Scrape adherent cells and pool with the supernatant.
-
Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors).
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction . Collect and store it.
-
The pellet is the mitochondrial fraction .
-
-
Mitochondrial Fraction Lysis:
-
Wash the mitochondrial pellet with 1 mL of Cytosol Extraction Buffer to remove residual cytosolic components, and centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the washed mitochondrial pellet in 100 µL of Mitochondrial Extraction Buffer Mix.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 10-20 µg) from each fraction onto a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against cytochrome c.
-
Also probe for loading controls: β-actin or GAPDH for the cytosolic fraction and COX IV or Tomm20 for the mitochondrial fraction to ensure pure fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Protocol 2: Visualization of Cytochrome c Release by Immunofluorescence
This method provides a qualitative, visual assessment of cytochrome c translocation on a single-cell level. Healthy cells show a punctate, mitochondrial staining pattern, while apoptotic cells show a diffuse cytosolic signal.[7]
Caption: Workflow for immunofluorescence analysis of cytochrome c release.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate or in an imaging-grade plate.
-
Allow cells to adhere and grow to 50-60% confluency.
-
Treat cells with this compound and controls as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining: [7]
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Use antibodies for:
-
Cytochrome c (e.g., mouse anti-cytochrome c).
-
A mitochondrial marker (e.g., rabbit anti-Tomm20) to co-localize the signal.
-
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with Hoechst 33342 or DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Analysis: In control cells, the cytochrome c signal (green) should co-localize with the mitochondrial marker (red), resulting in a punctate yellow/orange pattern. In apoptotic cells treated with this compound, the cytochrome c signal will be diffuse throughout the cytoplasm and will not co-localize with the mitochondrial marker. The number of cells exhibiting diffuse cytochrome c staining can be counted and expressed as a percentage of the total cell count.
-
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. merckmillipore.com [merckmillipore.com]
Application of MitoBloCK-6 in Liver Cancer Cell Proliferation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC), the most common type of liver cancer, presents a significant global health challenge due to its high mortality rate and limited therapeutic options.[1][2] A key feature of many cancers, including HCC, is the upregulation of mitochondrial biogenesis and altered mitochondrial metabolism to support rapid cell growth and proliferation.[1][2] This reliance on mitochondrial function makes mitochondria an attractive target for novel anticancer therapies.[1][2]
MitoBloCK-6 is a small molecule inhibitor that targets the Augmenter of Liver Regeneration (ALR), also known as GFER, a crucial protein located in the mitochondrial intermembrane space.[3][4] ALR is a component of the mitochondrial disulfide relay system, which is essential for the import and folding of specific proteins into the mitochondria.[3][4] In several cancers, including HCC, ALR is upregulated, suggesting its role in promoting tumor growth.[3][4] By inhibiting ALR, this compound disrupts mitochondrial function, leading to a profound impairment of liver cancer cell proliferation.[3][4]
These application notes provide a comprehensive overview of the use of this compound in liver cancer cell proliferation studies, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-proliferative effects by specifically inhibiting the FAD-linked sulfhydryl oxidase activity of ALR. This inhibition disrupts the mitochondrial disulfide relay system, leading to a cascade of events that ultimately impair mitochondrial function and arrest cell proliferation. The proposed mechanism involves the following key steps:
-
Inhibition of ALR: this compound directly binds to and inhibits the enzymatic activity of ALR in the mitochondrial intermembrane space.
-
Disruption of Mitochondrial Protein Import: The inhibition of ALR disrupts the import and proper folding of cysteine-rich proteins into the mitochondrial intermembrane space.
-
Mitochondrial Impairment: This disruption leads to altered mitochondrial ultrastructure, including diluted and ballooned cristae, and a decrease in mitochondrial function.[3][4]
-
Reduced Heme Synthesis: this compound treatment has been shown to decrease mitochondrial heme content, which is crucial for various cellular processes, including respiration.[3]
-
Cell Cycle Arrest and Proliferation Inhibition: The culmination of these mitochondrial defects leads to a near-complete arrest of liver cancer cell proliferation, accompanied by an increase in the SubG1 and G2-M cell populations.[3][4]
Data Presentation
Table 1: Quantitative Effects of this compound on Liver Cancer Cells
| Parameter | Cell Line | Treatment Condition | Result | Reference |
| Cell Proliferation | McA-RH7777 (rat HCC) | 30 µM this compound for 72h | Near complete proliferation arrest | [3][4] |
| Cell Volume | McA-RH7777 (rat HCC) | 30 µM this compound for 72h | Near doubling in cell volume | [3][4] |
| Cell Cycle | McA-RH7777 (rat HCC) | 30 µM this compound for 72h | Strong increase in SubG1 and G2-M phases; decrease in G1 phase | [3][4] |
| Mitochondrial Heme Content | McA-RH7777 (rat HCC) | 30 µM this compound for 72h | ~30% decrease | [3] |
| Mitochondrial Ultrastructure | McA-RH7777 (rat HCC) | 20-40 µM this compound for 72h | Dose-dependent increase in mitochondria with diluted, ballooned cristae and disrupted structure | [3] |
| IC50 (ALR Inhibition) | In vitro assay | N/A | 700 nM | |
| IC50 (Erv1 Inhibition) | In vitro assay | N/A | 900 nM |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound in liver cancer cells.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating this compound effects.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
Liver cancer cell line (e.g., McA-RH7777, HepG2, Huh-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound (stock solution in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture liver cancer cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Proliferation Assay (Cell Counting)
Materials:
-
Treated and control cells from Protocol 1
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
After the treatment period, aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells and incubate for a few minutes at 37°C.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Mix a small aliquot of the cell suspension with trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate the cell number per ml and the total number of cells per well.
-
Compare the cell numbers between this compound-treated and control groups.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Treated and control cells from Protocol 1
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
After treatment, collect the cells (including any floating cells in the medium) and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add assay buffer to each well.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity. Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Protocol 4: Western Blot for Phospho-STAT3
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion
This compound represents a promising tool for investigating the role of mitochondrial function in liver cancer cell proliferation. Its specific mechanism of action targeting ALR provides a unique opportunity to dissect the downstream consequences of mitochondrial impairment. The provided protocols offer a starting point for researchers to explore the effects of this compound on liver cancer cells, including its impact on cell growth, apoptosis, and potentially on key signaling pathways like STAT3. Further investigation into the link between ALR inhibition and STAT3 signaling could unveil new therapeutic strategies for hepatocellular carcinoma.
References
- 1. Interleukin-1ß Attenuates Expression of Augmenter of Liver Regeneration (ALR) by Regulating HNF4α Independent of c-Jun [mdpi.com]
- 2. Augmenter of liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. GFER growth factor, augmenter of liver regeneration [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of MitoBloCK-6 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoBloCK-6 is a small molecule inhibitor that targets the mitochondrial protein import machinery, specifically the Erv1/ALR (Essential for respiration and viability 1/Augmenter of liver regeneration) sulfhydryl oxidase.[1] This interference with the mitochondrial disulfide relay system disrupts the import of crucial proteins into the mitochondrial intermembrane space, leading to mitochondrial dysfunction and subsequent apoptosis.[1][2] Notably, leukemia cells, particularly Acute Myeloid Leukemia (AML), exhibit a heightened reliance on mitochondrial protein import, making this compound a promising candidate for targeted anti-leukemic therapy.[3][4] These application notes provide a summary of the effects of this compound on various leukemia cell lines and detailed protocols for key experimental procedures.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Type | IC50 (µM) | Key Effects |
| OCI-AML2 | Acute Myeloid Leukemia | 5-10 | Inhibition of clonogenic growth, induction of apoptosis, decreased levels of nuclear-encoded OXPHOS proteins (ATP5A, SDHB, NDUFB8).[3] |
| TEX | Leukemia | 5-10 | Inhibition of cell viability.[3] |
| Jurkat | Acute T-cell Leukemia | 5-10 | Inhibition of cell viability.[3] |
| NB4 | Acute Promyelocytic Leukemia | 5-10 | Inhibition of cell viability.[3] |
Table 2: Effects of this compound on Primary AML Cells
| Treatment Concentration (µM) | Effect on Clonogenic Growth of Primary AML Cells | Effect on Clonogenic Growth of Normal Hematopoietic Cells |
| 2 | >64% inhibition in 4 out of 5 primary AML samples[3] | <3% loss of clonogenic growth[3] |
Signaling Pathway and Experimental Workflow
This compound Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis in leukemia cells.
General Experimental Workflow for Assessing this compound Efficacy
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MitoBloCK-6 Treatment of Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of zebrafish embryos with MitoBloCK-6, a small molecule inhibitor of the mitochondrial disulfide relay system. This document outlines the experimental procedures, expected outcomes, and the underlying mechanism of action for studying mitochondrial protein import and its effects on vertebrate development.
Introduction
This compound is a chemical inhibitor that targets the Erv1/ALR protein family, which is essential for the Mia40/Erv1 redox-mediated import pathway in mitochondria.[1][2] This pathway is responsible for the translocation of cysteine-rich proteins into the mitochondrial intermembrane space.[1][2] By inhibiting the oxidase activity of Erv1/ALR, this compound effectively attenuates the import of substrate proteins.[1] In zebrafish, the vertebrate homolog of Erv1 is ALR, and its inhibition by this compound has been shown to impair cardiac development, making it a valuable tool for studying mitochondrial function in a live vertebrate model.[3][4]
Data Presentation
The following table summarizes the key quantitative data for this compound treatment in zebrafish embryos as established in the literature.
| Parameter | Value | Vehicle Control | Source |
| Effective Concentration | 2.5 µM | 1% DMSO | [3] |
| Toxic Concentration | > 2.5 µM | 1% DMSO | [3] |
| Treatment Initiation | 3 hours post-fertilization (hpf) | N/A | [3] |
| Treatment Duration | From 3 hpf to 72 hpf | N/A | [3] |
| IC₅₀ (Human ALR) | 700 nM | N/A | [3] |
Experimental Protocols
This section provides a detailed methodology for the treatment of zebrafish embryos with this compound.
Materials
-
This compound (stock solution in DMSO)
-
Wild-type zebrafish embryos
-
Embryo medium (E3 medium)
-
12-well plates
-
DMSO (Dimethyl sulfoxide)
-
Microscope for observing embryonic development
-
o-dianisidine stain for visualizing erythrocytes
-
Mitochondrial-targeted DsRed transgenic zebrafish line (optional, for visualizing mitochondria)
Zebrafish Embryo Treatment Protocol
-
Embryo Collection and Staging : Collect freshly fertilized zebrafish embryos and stage them to 3 hours post-fertilization (hpf).
-
Preparation of Treatment Solutions :
-
Prepare a 2.5 µM working solution of this compound in E3 embryo medium. First, dilute the this compound stock solution in DMSO to an intermediate concentration, and then further dilute in E3 medium to the final concentration. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a 1% DMSO vehicle control solution in E3 embryo medium.
-
-
Treatment Administration :
-
Place 10-15 embryos per well in a 12-well plate containing 2 mL of either the 2.5 µM this compound solution or the 1% DMSO vehicle control solution.[5]
-
-
Incubation : Incubate the embryos at 28.5°C on a 14h:10h light:dark cycle until 72 hpf.[5]
-
Phenotypic Analysis (at 72 hpf) :
-
Morphological Observation : Using a stereomicroscope, observe the embryos for developmental defects. Embryos treated with this compound are expected to display a ventral curvature of the body and cardiac edema.[3]
-
Erythrocyte Staining : To assess erythropoiesis, perform o-dianisidine staining to visualize red blood cells.[3]
-
Mitochondrial Visualization (optional) : If using a mitochondrial-targeted DsRed transgenic line, visualize the heart region using fluorescence microscopy to observe mitochondrial morphology and distribution.[3]
-
Reversibility of this compound Effects
To test the reversibility of the treatment, embryos can be treated with 2.5 µM this compound from 3 hpf to 24 hpf, followed by washing and replacement with fresh E3 medium. Observations at 72 hpf have shown that the developmental defects are reversible.[3]
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of the Mia40/ALR pathway.
Experimental Workflow for this compound Treatment in Zebrafish
References
- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. How mitochondrial dysfunction affects zebrafish development and cardiovascular function: an in vivo model for testing mitochondria-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of MitoBloCK-6 in Various Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MitoBloCK-6 is a small molecule inhibitor that targets the mitochondrial protein import machinery. Specifically, it inhibits the FAD-dependent sulfhydryl oxidase Erv1 and the augmenter of liver regeneration (ALR), which are key components of the Mia40/Erv1 redox-mediated import pathway in the mitochondrial intermembrane space.[1][2] This pathway is crucial for the import and folding of cysteine-rich proteins into the intermembrane space. By inhibiting this pathway, this compound disrupts mitochondrial function, leading to the induction of apoptosis. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, along with data on its activity and a description of the underlying signaling pathways.
Data Presentation: IC50 Values of this compound
The IC50 values of this compound have been determined against its direct enzymatic targets and in various cancer cell lines. The data is summarized in the table below for easy comparison.
| Target/Cell Line | IC50 Value | Notes |
| Enzymatic Targets | ||
| Erv1 | 900 nM | In vitro enzyme assay.[3] |
| ALR | 700 nM | In vitro enzyme assay.[3] |
| Erv2 | 1.4 µM | In vitro enzyme assay.[3] |
| Cancer Cell Lines | ||
| Leukemia | ||
| OCI-AML2 | 5-10 µM | Cell viability assay.[2] |
| TEX | 5-10 µM | Cell viability assay.[2] |
| Jurkat | 5-10 µM | Cell viability assay.[2] |
| NB4 | 5-10 µM | Cell viability assay.[2] |
| Liver Cancer | ||
| McA-RH7777 | Inhibits proliferation at 20-40 µM (72h) | A precise IC50 value is not specified in the literature, but significant anti-proliferative effects are observed at these concentrations.[2][4] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol describes a general method for determining the IC50 of this compound using a colorimetric cell viability assay, such as the MTT assay.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.
-
Protocol 2: Determination of IC50 for Mitochondrial Respiration using the Seahorse XF Analyzer
This protocol details the use of the Agilent Seahorse XF Analyzer to determine the IC50 of this compound based on its inhibitory effect on mitochondrial oxygen consumption rate (OCR). This method is particularly relevant for compounds targeting mitochondrial function.
Materials:
-
Target cell line(s)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound (stock solution in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Agilent Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the specific cell line.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
One day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
-
Compound Preparation and Plate Loading:
-
Prepare a serial dilution of this compound in the Seahorse XF assay medium.
-
Prepare the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the assay medium according to the manufacturer's instructions.
-
Load the diluted this compound and the stress test compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Assay Execution:
-
On the day of the assay, replace the culture medium in the cell plate with the pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will first calibrate the sensors and then measure the basal oxygen consumption rate (OCR).
-
Subsequently, it will inject the different concentrations of this compound and measure the OCR to determine the inhibitory effect.
-
Following the inhibitor injections, the instrument will inject oligomycin, FCCP, and rotenone/antimycin A sequentially to measure key parameters of mitochondrial function.
-
-
Data Analysis:
-
The Seahorse XF software will automatically calculate the OCR values.
-
Plot the percentage of OCR inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for mitochondrial respiration inhibition by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
MitoBloCK-6: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and application of MitoBloCK-6, a potent and selective inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway. The information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Introduction to this compound
This compound is a cell-permeable dichlorosalicylaldehyde Schiff's base that acts as a specific inhibitor of the mitochondrial import and assembly protein 40 (Mia40) and the essential FAD-linked sulfhydryl oxidase Erv1 (also known as ALR)[1][2]. This inhibition disrupts the import of cysteine-rich proteins into the mitochondrial intermembrane space, a critical process for the assembly of various mitochondrial protein complexes[2][3]. Due to its targeted action, this compound has emerged as a valuable tool for studying mitochondrial protein import and has shown potential in cancer research by inducing apoptosis in specific cell types[4].
Physicochemical Properties and Solubility
This compound is an orange solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄Cl₂N₂O | [3][4] |
| Molecular Weight | 357.23 g/mol | [3][4] |
| CAS Number | 303215-67-0 | [4] |
| Solubility in DMSO | 50-100 mg/mL | [4][5][6] |
| Appearance | Orange solid | [4][6] |
Note on Solubility: The solubility of this compound in Dimethyl Sulfoxide (DMSO) can be influenced by the purity and water content of the solvent. It is highly recommended to use freshly opened, anhydrous DMSO for reconstitution[4][5]. Sonication may be required to achieve complete dissolution at higher concentrations[4][5].
Preparation of Stock Solutions in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for a 10 mM Stock Solution:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light[1][4].
Stock Solution Stability:
| Storage Temperature | Stability | Reference |
| -20°C | Up to 6 months | [1] |
| -80°C | Up to 6 months | [4] |
Experimental Protocols and Recommended Concentrations
The optimal concentration of this compound will vary depending on the cell type and experimental design. The following table summarizes concentrations used in published studies:
| Application | Cell Type / Model | Concentration | Incubation Time | Reference |
| Inhibition of Mia40/Erv1 Pathway | In vitro assay | IC₅₀: 700 nM (ALR), 900 nM (Erv1), 1.4 µM (Erv2) | N/A | [1][4] |
| Apoptosis Induction | Human Embryonic Stem Cells | ~20 µM | 8 hours | [4] |
| Anti-proliferative Activity | Liver Cancer Cells (McA-RH7777) | 20-40 µM | 72 hours | [4][7][8] |
| Cytotoxicity | Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | IC₅₀: 5-10 µM | N/A | [4] |
| In vivo Tumor Growth Inhibition | Mice with AML xenografts | 80 mg/kg (i.p.) | 5 of 7 days, twice daily | [4] |
General Workflow for Cell-Based Assays:
Caption: General experimental workflow for in vitro studies using this compound.
Mechanism of Action: Signaling Pathway Inhibition
This compound selectively targets the Mia40/Erv1 redox-mediated import pathway. This pathway is essential for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space. By inhibiting Erv1, this compound disrupts the transfer of electrons from reduced Mia40, which in turn prevents the oxidation of incoming substrate proteins. This leads to an accumulation of unprocessed precursor proteins and subsequent mitochondrial dysfunction.
Caption: Inhibition of the Mia40/Erv1 pathway by this compound.
References
- 1. This compound | 303215-67-0 [sigmaaldrich.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
Application Notes: MitoBloCK-6 Western Blot Analysis for Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction: MitoBloCK-6 is a selective small molecule inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway.[1][2] It specifically inhibits the oxidase activity of Erv1 (also known as ALR), a key component of the disulfide relay system that facilitates the import of cysteine-rich proteins into the mitochondrial intermembrane space.[1][3] Inhibition of this pathway by this compound has been shown to disrupt mitochondrial function, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway in various cell types, including human embryonic stem cells and certain cancer cell lines.[1][3][4]
These application notes provide a detailed, step-by-step protocol for performing a western blot analysis to detect key protein markers of apoptosis following treatment with this compound. The protocol covers cell culture, mitochondrial and cytosolic fractionation, protein quantification, immunoblotting, and data analysis.
Signaling Pathway: this compound and Intrinsic Apoptosis
This compound exerts its pro-apoptotic effect by targeting the Erv1/Mia40 disulfide relay system within the mitochondria. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptosis pathway.[5] The subsequent release of cytochrome c from the intermembrane space into the cytosol initiates a cascade of events, including the activation of caspase-9 and executioner caspases like caspase-3, ultimately leading to programmed cell death.[5][6]
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 303215-67-0 [sigmaaldrich.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoBloCK-6 Precipitation in Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with MitoBloCK-6, particularly its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, stable dichlorosalicylaldehyde Schiff's base that functions as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway in mitochondria.[1] It has been shown to inhibit the oxidase activity of Erv1 and its human homolog, ALR, thereby disrupting the import of specific proteins into the mitochondrial intermembrane space.[2][3] This disruption can induce apoptosis in certain cell types, such as human embryonic stem cells, and inhibit the proliferation of cancer cells.[3][4][5]
Q2: I observed precipitation after adding this compound to my cell culture medium. What could be the cause?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature.[6] Several factors can contribute to this:
-
High Concentration: this compound has limited solubility in aqueous solutions. One study noted that concentrations higher than 100 μM in DMEM can lead to precipitation.[5][7]
-
Solvent Shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to "crash out" of solution.[8][9]
-
Media Composition: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[8][9]
-
Temperature: Changes in temperature can affect solubility. Adding a cold stock solution to warmer media can sometimes promote precipitation.[8]
-
pH: The pH of the culture medium can influence the solubility of the compound.[8][9]
Q3: How can I visually confirm that what I'm seeing is this compound precipitation?
A3: Precipitation can appear as:
-
A cloudy or hazy appearance in the culture medium.[8]
-
Visible particles or crystals, which may be observed by the naked eye or under a microscope.[8][10]
-
A thin film on the surface of the culture vessel.
It is important to distinguish precipitation from microbial contamination. Contamination is often accompanied by a rapid change in the medium's color (due to a pH shift) and the presence of motile microorganisms visible under high magnification.[8]
Q4: Is this compound stable in solution?
A4: this compound is a stable compound.[2] Stock solutions prepared in DMSO are stable for up to 6 months when stored at -20°C.[1] It is recommended to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles.[1] Studies have shown that this compound is stable over a pH range of 6.5 to 7.4.[2]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
This is the most common precipitation issue and is often related to the dilution method.
Troubleshooting Workflow
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
why is MitoBloCK-6 not inhibiting protein import in my assay
Welcome to the technical support center for MitoBloCK-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in mitochondrial protein import assays.
Troubleshooting Guide
Question: Why is this compound not inhibiting protein import in my assay?
Answer:
Failure to observe inhibition of mitochondrial protein import with this compound can arise from several factors, ranging from the inhibitor's stability and concentration to the specifics of your experimental setup. Below is a step-by-step guide to troubleshoot your experiment.
Issues Related to the Inhibitor: this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | - Verify the calculated concentration. For in vitro import assays with isolated yeast mitochondria, concentrations of 25-50 µM have been shown to be effective. For mammalian cells, IC50 values can range from 5-10 µM. - Perform a dose-response experiment to determine the optimal concentration for your specific system. |
| Poor Solubility | - this compound is soluble in DMSO at 100 mg/mL. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects and precipitation. - Visually inspect your stock solution and the final assay mixture for any signs of precipitation. Higher concentrations may lead to crystallization.[1][2][3] |
| Degradation/Instability | - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. - Aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles.[4] - While this compound is stable over a pH range of 6.5 to 7.4, ensure your import buffer pH is within this range.[5] |
Issues Related to Assay Conditions & Protocol
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Pre-incubation | - Pre-incubate the isolated mitochondria with this compound for a sufficient time before adding the precursor protein. A pre-incubation of at least 15-30 minutes on ice or at 25°C is often recommended to allow the inhibitor to access its target, Erv1/ALR. |
| Interference from Media/Buffer Components | - Some components in cell culture media or import buffers could potentially interfere with this compound activity. It has been noted that in certain types of media with differentiated cells, this compound remained inactive.[5] - If using a complex medium, consider simplifying the import buffer to essential components (e.g., sucrose, MOPS/HEPES, KCl, MgCl2). |
| Incorrect pH or Temperature | - Ensure the pH of your import buffer is optimal for both mitochondrial integrity and enzyme activity (typically pH 7.2-7.4). - Perform the import reaction at a temperature suitable for your mitochondrial source (e.g., 25-30°C for yeast, 37°C for mammalian). |
Issues Related to Biological Materials
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Integrity and Health | - The quality of your isolated mitochondria is crucial. Ensure they are intact and properly energized. Isolated mitochondria can be delicate.[6] - Control: Include a positive control for import inhibition using a protonophore like CCCP or valinomycin to dissipate the mitochondrial membrane potential, which is essential for the import of many proteins.[6][7] - Control: Perform a control experiment where you assess the integrity of the outer mitochondrial membrane, for example by checking for the release of intermembrane space proteins. This compound itself is not reported to disrupt the mitochondrial membrane.[8] |
| Protein Substrate Specificity | - this compound specifically inhibits the Mia40/Erv1-dependent import pathway.[5][9] Substrates of this pathway are typically small, cysteine-rich proteins destined for the intermembrane space (e.g., Tim13, Cmc1, Cox19).[5] - The import of some inner membrane proteins via the TIM22 pathway (e.g., ADP/ATP carrier) has also been shown to be affected by this compound.[5][9] - Your protein of interest may not use this import pathway. Verify the import pathway of your substrate. If it uses a different pathway (e.g., the TIM23 pathway for most matrix proteins), this compound is not expected to be an effective inhibitor. |
| Cell-Type Specific Effects | - The reliance on the Mia40/Erv1 pathway can vary between cell types. For instance, this compound has been shown to be particularly effective in human embryonic stem cells and certain cancer cell lines, but less so in some differentiated cells.[1][3][5][10] |
Troubleshooting Workflow
References
- 1. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Potential-Driven Protein Import into Mitochondria: The Sorting Sequence of Cytochrome b2 Modulates the Δψ-Dependence of Translocation of the Matrix-targeting Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative fluorescence‐based approach to study mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MitoBloCK-6 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of MitoBloCK-6 and avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the mitochondrial disulfide relay system, specifically targeting the oxidoreductase Erv1 and its homolog, Augmenter of Liver Regeneration (ALR).[1][2][3][4] This inhibition disrupts the redox-regulated import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS) via the Mia40/Erv1 pathway.[1][5] By inhibiting Erv1/ALR, this compound attenuates the import of substrates like Tim13 and Cmc1.[1]
Q2: What are the typical working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the experimental system and the desired outcome. Below is a summary of reported effective concentrations:
| Application | Organism/Cell Type | Effective Concentration | IC50 |
| Inhibition of Erv1 Oxidase Activity | In vitro | - | 900 nM[1][2] |
| Inhibition of ALR Oxidase Activity | In vitro | - | 700 nM[1][2] |
| Inhibition of Erv2 Oxidase Activity | In vitro | - | 1.4 µM[1][2] |
| Inhibition of Protein Import (Mia40, Cmc1) | Isolated Yeast Mitochondria | 10-50 µM[1] | - |
| Inhibition of Protein Import (AAC) | Isolated Yeast Mitochondria | 15-30 µM[1] | - |
| Induction of Apoptosis | Human Embryonic Stem Cells (hESCs) | ~20 µM[2][4] | - |
| Inhibition of Cell Proliferation | Liver Cancer Cells (McA-RH7777) | 20-40 µM[2] | - |
| Cytotoxicity | Leukemia Cell Lines (OCI-AML2, TEX, Jurkat, NB4) | - | 5-10 µM[2] |
| Impairment of Cardiac Development | Zebrafish Embryos | 1-2 µM (sub-optimal)[1] | - |
Q3: What are the known off-target or unintended effects of this compound?
While this compound is selective for the Mia40/Erv1 pathway, several downstream effects and effects in whole organisms have been observed:
-
Apoptosis in specific cell types: this compound induces apoptosis in human embryonic stem cells (hESCs) via cytochrome c release but does not have the same effect on differentiated cells.[3][4]
-
Developmental defects: In zebrafish embryos, this compound has been shown to impair cardiac development.[1][3]
-
Mitochondrial ultrastructure changes: In liver cancer cells, treatment with this compound can lead to alterations in mitochondrial cristae and matrix density.[6]
-
Inhibition of TIM22 import pathway: this compound can also inhibit the import of substrates of the TIM22 pathway, but not the TIM23 pathway.[1]
Q4: How can I minimize off-target effects?
-
Titrate the concentration: The most critical step is to perform a dose-response curve to determine the lowest effective concentration for your specific application.
-
Use appropriate controls: Always include vehicle-only (e.g., DMSO) controls in your experiments.
-
Consider the cell type: Be aware that the effects of this compound can be highly cell-type specific. For example, it is cytotoxic to leukemia cells at concentrations that are well-tolerated by HeLa and HEK293 cells.[2][4]
-
Monitor mitochondrial health: Assess mitochondrial integrity and function to ensure that the observed effects are not due to general mitochondrial damage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of protein import | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner (e.g., 10, 25, 50 µM). |
| High Erv1 expression in the experimental system. | In systems with high Erv1 expression, a higher concentration of this compound may be required to achieve inhibition.[1] | |
| Inactivation of this compound by media components. | While not definitively shown, consider testing different types of media. | |
| High levels of apoptosis in non-target cells | Concentration is too high. | Lower the concentration of this compound. |
| Cell line is particularly sensitive. | Use a different cell line if possible, or carefully titrate to a minimally effective concentration. | |
| Observed effects are inconsistent | This compound instability. | This compound is generally a stable compound. Ensure proper storage of stock solutions (-20°C or -80°C, protected from light).[2] |
| Variability in experimental conditions. | Maintain consistent cell densities, incubation times, and other experimental parameters. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the cytotoxic concentration of this compound in your cell line of interest.
-
Cell Plating: Plate cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a 2X vehicle control (e.g., DMSO in medium).
-
Treatment: Add an equal volume of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a commercial kit) according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Membrane Permeability
This protocol helps to determine if this compound is causing non-specific damage to mitochondrial membranes.
-
Mitochondria Isolation: Isolate mitochondria from your cells or tissue of interest using a standard differential centrifugation protocol.
-
Treatment: Resuspend the isolated mitochondria in an appropriate buffer. Treat the mitochondria with different concentrations of this compound or a vehicle control. Include a positive control that is known to permeabilize mitochondrial membranes (e.g., a low concentration of a detergent like digitonin).
-
Incubation: Incubate the samples for a defined period (e.g., 30 minutes) at the appropriate temperature (e.g., 30°C for yeast, 37°C for mammalian).
-
Centrifugation: Centrifuge the samples to pellet the mitochondria.
-
Supernatant Analysis: Carefully collect the supernatant. Analyze the supernatant for the presence of mitochondrial proteins (e.g., aconitase, cytochrome c) by SDS-PAGE and Coomassie staining or Western blotting. An increase in the release of these proteins compared to the vehicle control indicates membrane permeabilization.
Visualizations
Caption: The inhibitory action of this compound on the Mia40/Erv1 disulfide relay system in the mitochondrial intermembrane space.
Caption: A workflow for identifying and mitigating potential off-target effects of this compound.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 303215-67-0 [sigmaaldrich.com]
- 5. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein-Protein Interaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
dealing with MitoBloCK-6 inactivity in differentiated cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MitoBloCK-6, particularly its observed inactivity in differentiated cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the mitochondrial Mia40/Erv1 redox-mediated import pathway.[1][2] It specifically targets Erv1 and its human homolog, Augmenter of Liver Regeneration (ALR), thereby inhibiting the import of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][3] The inhibition of Erv1/ALR oxidase activity disrupts the disulfide relay system, which is crucial for the proper folding and import of specific mitochondrial proteins.[1][2]
Q2: Why is this compound effective in some cell types but not in others?
A2: this compound shows selective cytotoxicity, being particularly effective in human embryonic stem cells (hESCs) and certain cancer cells like leukemia and liver cancer.[3][4] However, it is often found to be inactive in differentiated cells.[1][2] This differential sensitivity is thought to be due to a distinct and critical role of the ALR protein in the maintenance and homeostasis of pluripotent stem cells.[1] Differentiated cells may have a lower dependence on this specific mitochondrial import pathway or may possess compensatory mechanisms.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] It is recommended to use fresh DMSO for reconstitution.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of 100 mg/mL.[5]
Troubleshooting Guide: Dealing with this compound Inactivity
This guide addresses the common issue of this compound showing little to no effect in differentiated cell lines.
Problem 1: Apparent inactivity of this compound in my differentiated cell line.
Possible Cause 1: Cell-Type Specific Resistance
Differentiated cells may be inherently resistant to the effects of this compound due to a lower reliance on the Mia40/ALR pathway for survival compared to stem cells or cancer cells.[1]
-
Suggested Solution:
-
Positive Control: Use a cell line known to be sensitive to this compound (e.g., human embryonic stem cells, OCI-AML2 leukemia cells, or McA-RH7777 liver cancer cells) in parallel with your differentiated cell line to confirm the activity of your this compound stock.[3][4]
-
Pathway Analysis: Investigate the expression levels of key proteins in the Mia40/Erv1 pathway (e.g., ALR, Mia40) in your differentiated cell line compared to a sensitive cell line. Lower expression could explain the lack of effect.
-
Possible Cause 2: Suboptimal Experimental Conditions
The concentration or duration of this compound treatment may be insufficient for your specific cell line.
-
Suggested Solution:
-
Dose-Response and Time-Course Experiment: Perform a dose-response study with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.[3] In some cancer cell lines, effects on proliferation are observed after 72 hours of treatment with concentrations around 20-40 µM.[3][4]
-
Monitor Mitochondrial Function: Instead of relying solely on cell viability assays, assess direct mitochondrial functions that are expected to be affected by this compound. This can include measuring mitochondrial respiration or observing changes in mitochondrial ultrastructure.[3][6]
-
Possible Cause 3: Compound Instability or Inactivity
Improper storage or handling may have led to the degradation of this compound.
-
Suggested Solution:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
-
Quality Control: If possible, verify the integrity of your this compound compound using analytical methods like LC-MS. Studies have shown this compound to be a stable compound under various pH conditions.[1]
-
Logical Troubleshooting Workflow
Here is a logical workflow to diagnose the issue of this compound inactivity.
Caption: Troubleshooting workflow for this compound inactivity.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC₅₀ values of this compound from various studies.
| Parameter | Organism/System | Value | Reference |
| IC₅₀ (ALR) | Human | 700 nM | [1][4] |
| IC₅₀ (Erv1) | Yeast | 900 nM | [1][4] |
| IC₅₀ (Erv2) | Yeast | 1.4 µM | [1][4] |
| Effective Conc. | hESCs (apoptosis induction) | 20 µM (8 hours) | [4] |
| Effective Conc. | Liver Cancer Cells (proliferation inhibition) | 20-40 µM (72 hours) | [3][4] |
| IC₅₀ | Leukemia Cell Lines (OCI-AML2, TEX, etc.) | 5-10 µM | [4] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration
This protocol is adapted from studies investigating the effect of this compound on mitochondrial function.[3]
-
Cell Preparation: Culture your differentiated cells to the desired confluency. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Cell Permeabilization: Harvest and resuspend the cells in a suitable respiration buffer (e.g., MiR05). Permeabilize the cells using a low concentration of digitonin to maintain mitochondrial integrity.
-
High-Resolution Respirometry: Use an Oroboros Oxygraph-2k or a similar instrument to measure oxygen consumption rates.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Measure ROUTINE respiration (endogenous substrates).
-
Add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP to measure NADH-linked respiration.
-
Inhibit Complex I with rotenone and add a Complex II substrate (e.g., succinate) to measure succinate-linked respiration.
-
Finally, add antimycin A to inhibit Complex III and determine residual oxygen consumption.
-
-
Data Analysis: Normalize oxygen flux to the number of cells. Compare the respiration rates between this compound treated and control cells. A significant decrease in NADH-linked respiration would be indicative of this compound activity.[3][6]
Protocol 2: Analysis of Mitochondrial Protein Import
This protocol allows for the direct assessment of the Mia40/Erv1 import pathway.
-
Mitochondria Isolation: Isolate mitochondria from your differentiated cell line and a positive control cell line using differential centrifugation.
-
In Vitro Transcription/Translation: Radiolabel a known substrate of the Mia40/Erv1 pathway (e.g., Tim13, Cmc1) using an in vitro transcription/translation system.[1]
-
Import Assay: Incubate the isolated mitochondria with the radiolabeled precursor protein in the presence of varying concentrations of this compound or DMSO.
-
Protease Treatment: Treat the samples with proteinase K to digest any non-imported precursor proteins.
-
Analysis: Separate the mitochondrial proteins by SDS-PAGE and visualize the imported radiolabeled protein by autoradiography. A dose-dependent decrease in the imported protein in the presence of this compound indicates successful inhibition of the import pathway.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial disulfide relay system.
Caption: Inhibition of the Mia40/Erv1 pathway by this compound.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with MitoBloCK-6
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving MitoBloCK-6. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cell viability assays with this compound between experiments. What are the potential causes?
A1: High variability in cell viability assays when using this compound can stem from several factors, ranging from procedural inconsistencies to biological variations. Key areas to investigate include:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers can lead to phenotypic changes, altering their response to this compound. It is recommended to use cells within a consistent and low passage number range.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Ensure your cell suspension is homogenous before and during plating. Allowing the plate to sit at room temperature on a level surface for 15-20 minutes before incubation can promote even cell settling.
-
Compound Stability and Handling: this compound is a chemical compound that should be stored correctly, protected from light, at 2-8°C for short-term and frozen for long-term storage.[1] Ensure the compound is fully dissolved in DMSO before further dilution in culture media.[1] Precipitates in the media can lead to inconsistent concentrations.
-
Cell Type Specific Effects: this compound has been shown to induce apoptosis in human embryonic stem cells (hESCs) and some cancer cell lines, but not in differentiated cells.[2][3][4] The metabolic state and reliance on mitochondrial pathways of your specific cell line will significantly influence its sensitivity to the compound. Inconsistent results could arise from using different cell lines or from phenotypic drift within the same cell line.
Q2: The IC50 value of this compound for our cell line fluctuates significantly across different assay runs. How can we improve consistency?
A2: Fluctuations in the half-maximal inhibitory concentration (IC50) are often due to a combination of biological and technical variables. To improve the consistency of your IC50 measurements for this compound, consider the following:
-
Standardize Cell Density: The initial cell seeding density can impact the apparent IC50 value. Higher cell densities may require higher compound concentrations to achieve the same effect. It is crucial to use a consistent seeding density for all experiments.
-
Control for Edge Effects: Evaporation in the outer wells of a microplate can concentrate both media components and this compound, leading to an "edge effect." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Precise Reagent Preparation: Ensure accurate and consistent serial dilutions of this compound. Calibrate your pipettes regularly and use fresh, high-quality reagents.
-
Consistent Incubation Times: The duration of cell exposure to this compound will directly impact the observed effect. Standardize the incubation time across all experiments. For example, some studies have used 72-hour incubations to observe effects on proliferation.[4][5]
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Cytotoxicity Observed
Symptoms:
-
This compound does not induce the expected level of cell death or growth inhibition.
-
Results are inconsistent with published data for similar cell types.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions from a new stock if necessary.2. Confirm the solubility of this compound in your final culture medium. Visual inspection for precipitates is recommended. |
| Cell Line Resistance | 1. Research the specific cell line's metabolic profile. Cells less reliant on the Mia40/Erv1 pathway may be inherently resistant.2. Perform a positive control experiment with a compound known to induce apoptosis in your cell line to confirm assay functionality. |
| Media Interference | Certain components in cell culture media could potentially interact with or degrade this compound, although one study found it remained active in several media types with differentiated cells but was inactive, suggesting cell-type specific responses rather than media inhibition are more likely.[2] |
Issue 2: High Background Signal in Fluorescence-Based Assays
Symptoms:
-
Elevated background fluorescence in assays measuring mitochondrial membrane potential or reactive oxygen species (ROS).
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | 1. Check for autofluorescence of this compound at the excitation and emission wavelengths of your assay.2. Include a "compound only" control (no cells) to quantify its contribution to the signal. |
| Media Components | Phenol red and other media components can be fluorescent. Consider using phenol red-free media for fluorescence-based assays. |
| Suboptimal Dye Concentration | Titrate the concentration of your fluorescent dye (e.g., TMRE, MitoSOX) to find the optimal concentration that provides a robust signal with minimal background. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Relationship between sources of experimental variability.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: MitoBloCK-6 Treatment in Zebrafish
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected phenotypes in zebrafish embryos treated with MitoBloCK-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the mitochondrial disulfide relay system. Specifically, it targets Erv1 (also known as ALR in vertebrates), a crucial sulfhydryl oxidase in the mitochondrial intermembrane space.[1][2] This inhibition disrupts the import of cysteine-rich proteins into the intermembrane space, a process vital for the assembly of respiratory chain complexes and overall mitochondrial function.
Q2: What are the expected and documented phenotypes of this compound treatment in zebrafish?
The primary documented phenotype of this compound treatment in zebrafish embryos is impaired cardiac development.[1][2] This manifests as cardiac edema, reduced heart rate, and improper looping of the heart.[3] Blood circulation is often compromised, leading to pooling of blood near the heart.[3] These phenotypes are typically observed when embryos are treated with 2.5 μM this compound starting at 3 hours post-fertilization (hpf) and observed up to 72 hpf.[2]
Q3: What are some of the unexpected phenotypes that have been observed with this compound treatment in zebrafish?
Beyond the well-documented cardiac defects, researchers have reported other morphological abnormalities. These include:
-
Improper somite formation: The blocks of mesoderm that form along the anterior-posterior axis can be disorganized.[3]
-
Body curvature: Treated embryos often display a ventral curvature of the body axis.[2][3]
-
Reduced mitochondrial motility: While the overall number of mitochondria trafficked in neurons may not change significantly, their movement is drastically slower.[3]
Q4: Are the observed phenotypes specific to this compound's inhibition of Erv1/ALR?
Q5: What are the potential off-target effects of this compound?
While the primary target of this compound is Erv1/ALR, the possibility of off-target effects with any small molecule inhibitor should be considered. However, current research, including the strong correlation with ALR morpholino-induced phenotypes, suggests a high degree of specificity for the observed developmental defects in zebrafish.[2] To further control for off-target effects, it is recommended to include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and potentially a structurally similar but inactive compound if available.
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment of zebrafish embryos.
| Problem | Possible Causes | Recommended Solutions |
| High mortality rate in treated embryos | Incorrect concentration: this compound is toxic at higher concentrations.[2] Poor embryo quality: Unhealthy embryos are more susceptible to chemical treatments. Contaminated solutions or media. | Verify concentration: Ensure the final concentration of this compound is 2.5 μM. Use healthy embryos: Start with a healthy, synchronized clutch of embryos. Prepare fresh solutions: Use fresh embryo medium and ensure all glassware is clean. |
| No observable phenotype | Inactive compound: The this compound stock may have degraded. Incorrect timing of treatment: Treatment may have been initiated too late in development. Insufficient concentration. | Test compound activity: If possible, validate the activity of your this compound stock in a cell-based assay. Treat at the correct developmental stage: Initiate treatment at 3 hpf.[2] Confirm final concentration: Double-check your dilution calculations. |
| High variability in phenotypes | Inconsistent drug exposure: Uneven distribution of the compound in the well plate. Asynchronous embryo development: Embryos at different developmental stages will respond differently. | Ensure proper mixing: Gently agitate the plate after adding this compound. Synchronize embryos: Collect embryos within a narrow time window to ensure they are at a similar developmental stage. |
| Observing phenotypes different from those documented | Off-target effects: While less likely, off-target effects can occur. Different zebrafish strain: Genetic background can influence the response to chemical treatments. Environmental stressors: Fluctuations in temperature or water quality can impact development. | Include stringent controls: Use a vehicle control and consider an ALR morpholino knockdown as a positive control for the expected phenotype. Document your zebrafish strain: Note the specific strain being used. Maintain stable environmental conditions: Ensure consistent temperature (28.5°C) and water quality. |
Quantitative Data Summary
| Parameter | Control (DMSO) | This compound (2.5 μM) | Reference |
| Heart Rate (beats per minute) | Normal | Significantly slower | [3] |
| Mitochondrial Velocity (in motor neurons) | Normal distribution of velocities | Majority of mitochondria move slower than 1 µM/s | [3] |
| Cardiac Edema | Absent | Present | [2] |
| Body Curvature | Straight | Ventral curvature | [2] |
Experimental Protocols
This compound Treatment of Zebrafish Embryos
-
Embryo Collection and Staging: Collect zebrafish embryos and stage them according to standard protocols. For this compound treatment, embryos should be at the 3 hours post-fertilization (hpf) stage.[2]
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in embryo medium to a final working concentration of 2.5 μM. Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Distribute the 3 hpf embryos into a multi-well plate. Remove the original embryo medium and add the this compound treatment solution or the vehicle control solution.
-
Incubation: Incubate the embryos at 28.5°C.
-
Observation: Observe the embryos at regular intervals, with a final phenotypic assessment at 72 hpf.[2] Document any morphological changes, paying close attention to cardiac development, somite formation, and body axis curvature.
-
Imaging: For detailed analysis, anesthetize the embryos and mount them for microscopy.
Visualizations
Caption: Signaling pathway showing this compound inhibition of Erv1/ALR.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Minimizing MitoBloCK-6 Cytotoxicity in Primary Cells
Welcome to the technical support center for MitoBloCK-6. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to minimize cytotoxicity when using this compound in primary cell cultures.
Understanding this compound and its Cytotoxicity
This compound is a potent and selective cell-permeable inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system. This pathway is crucial for the import and folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS). By inhibiting Erv1/ALR, this compound disrupts mitochondrial function, which can lead to cell death.[1][2][3][4]
The cytotoxic effects of this compound are cell-type dependent. For example, it has been shown to induce apoptosis in human embryonic stem cells (hESCs) but not in certain differentiated cell lines like HeLa and HEK293 at similar concentrations.[1][3][4] It also exhibits cytotoxic activity against liver cancer cells and acute myeloid leukemia (AML) cells.[2][5] Primary cells, being generally more sensitive than immortalized cell lines, may exhibit a lower tolerance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound inhibits the Erv1/ALR sulfhydryl oxidases in the mitochondrial intermembrane space.[1][2] This inhibition disrupts the mitochondrial protein import machinery, specifically the disulfide relay system, leading to impaired mitochondrial function and, subsequently, can trigger apoptosis through cytochrome c release.[1][2][3]
Q2: Why are primary cells potentially more sensitive to this compound than cancer cell lines?
A2: Primary cells often have a lower proliferative rate and may have different metabolic dependencies compared to cancer cells. Their cellular stress response pathways may also be more tightly regulated. Consequently, the disruption of mitochondrial function by this compound can have a more pronounced cytotoxic effect on these non-transformed cells.
Q3: At what concentration should I start my experiments with primary cells?
A3: It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type. Based on published data, concentrations for this compound have ranged from nanomolar to micromolar levels. For sensitive primary cells, it is advisable to start with a low concentration range (e.g., 100 nM to 5 µM) and carefully titrate upwards.[2][4]
Q4: Can the cytotoxic effects of this compound be reversed?
A4: Yes, one study has shown that the effects of this compound on zebrafish embryos are reversible upon removal of the compound.[1] This suggests that for in vitro experiments, washing out the compound may help in cell recovery, depending on the exposure time and concentration.
Q5: Are there any known methods to rescue cells from this compound-induced toxicity?
A5: A study on liver cancer cells demonstrated that supplementation with hemin could rescue the cells from this compound-induced proliferation deficits and mitochondrial impairment.[5][6] This suggests that the cytotoxicity may be linked to disruptions in mitochondrial iron homeostasis. This rescue strategy could potentially be adapted for use in primary cells.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a systematic approach to troubleshoot and minimize cytotoxicity when using this compound in your primary cell experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations. | Primary cells are highly sensitive to mitochondrial disruption. | - Optimize Concentration: Perform a thorough dose-response curve starting from a very low concentration (e.g., 10-100 nM). - Reduce Exposure Time: Limit the incubation time with this compound to the minimum required to observe the desired biological effect. - Increase Cell Seeding Density: A higher cell density can sometimes mitigate the toxic effects of a compound. |
| Inconsistent results between experiments. | - Variability in primary cell health. - Inconsistent compound preparation. | - Ensure Healthy Cultures: Only use primary cells with high viability and within a low passage number. - Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the DMSO concentration is consistent and non-toxic across all conditions. |
| Desired inhibitory effect is not observed at non-toxic concentrations. | - The effective concentration window is very narrow. - The specific primary cell type is resistant to this compound at non-toxic doses. | - Time-Course Experiment: At a fixed, non-toxic concentration, perform a time-course experiment to determine the optimal duration for the desired effect. - Consider Alternative Inhibitors: If a suitable experimental window cannot be found, exploring other inhibitors of the mitochondrial import pathway may be necessary. |
| Morphological changes and signs of stress are observed. | Sub-lethal toxicity is occurring. | - Hemin Supplementation: Based on findings in liver cancer cells, co-treatment with hemin (e.g., 1-5 µM) may alleviate mitochondrial stress and improve cell health.[5][6] This needs to be optimized for your specific primary cell type. - Monitor Mitochondrial Health: Use mitochondrial-specific dyes (e.g., MitoTracker) to assess mitochondrial morphology and membrane potential. |
Quantitative Data Summary
The following table summarizes key quantitative data from published studies on this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (ALR) | 700 nM | In vitro enzyme assay | [2][4] |
| IC50 (Erv1) | 900 nM | In vitro enzyme assay | [2][4] |
| IC50 (Erv2) | 1.4 µM | In vitro enzyme assay | [2][4] |
| Concentration for Apoptosis Induction | ~20 µM | Human Embryonic Stem Cells | [2][4] |
| Concentration for Proliferation Inhibition | 20-40 µM (72h) | Liver Cancer Cells (McA-RH7777) | [2] |
| Non-toxic Concentration (24h) | Up to 100 µM | Liver Cancer Cells (McA-RH7777) | [5][6] |
| Effective Concentration in Zebrafish | 2.5 µM | Zebrafish Embryos | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.
-
Viability Assay: Assess cell viability using a suitable assay such as MTT, resazurin reduction, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against the log of this compound concentration to determine the CC50 (half-maximal cytotoxic concentration). The optimal working concentration should be well below the CC50.
Protocol 2: Hemin Rescue Experiment
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Compound Preparation: Prepare this compound dilutions at concentrations that have been shown to cause sub-lethal or lethal toxicity. Prepare a stock solution of hemin (e.g., in DMSO or 0.1 M NaOH, followed by neutralization and dilution in culture medium).
-
Co-treatment: Treat the cells with this compound in the presence or absence of different concentrations of hemin (e.g., 1-10 µM). Include controls for this compound alone, hemin alone, vehicle, and untreated cells.
-
Incubation and Analysis: Incubate for the desired period and assess cell viability and/or your specific experimental endpoint (e.g., mitochondrial morphology, protein import).
Visualizing Key Pathways and Workflows
This compound Mechanism of Action
Caption: Inhibition of Erv1/ALR by this compound disrupts the disulfide relay system.
Troubleshooting Workflow for High Cytotoxicity
Caption: A logical workflow for troubleshooting and mitigating this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway [mdpi.com]
solving solubility issues of MitoBloCK-6 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MitoBloCK-6, focusing on solving solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO to prepare a concentrated stock solution.
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO, with reported concentrations ranging from 50 mg/mL to 100 mg/mL.[1][3][4]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?
A3: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can precipitate out of solution. This is a common issue for hydrophobic small molecules. One study noted that concentrations higher than 100 µM in cell culture medium resulted in precipitation.[5]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: To improve solubility and prevent precipitation, consider the following strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept as low as possible, ideally below 1%, to minimize solvent effects on your experiment. However, a slightly higher percentage of DMSO may be necessary to maintain solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in your aqueous buffer. Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonication can help to disperse the compound and aid in dissolution.[3]
-
Vortexing: Vigorous vortexing immediately after dilution can also help to keep the compound in solution.
-
Temperature: Gently warming the aqueous buffer (if experimentally permissible) before adding the this compound stock may improve solubility. However, be cautious about the temperature stability of this compound and other components in your buffer.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: After reconstitution in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C.[4] Stock solutions are reported to be stable for up to 6 months under these conditions.[4] It is also advised to protect the stock solution from light.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. | Use fresh, anhydrous DMSO.[4] Gentle warming or sonication can also be attempted. |
| Precipitation observed immediately upon dilution into aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. The dilution was performed too rapidly. | Decrease the final concentration of this compound. Perform serial dilutions. Add the this compound stock to the buffer dropwise while vortexing. |
| The solution appears cloudy or has visible particles after dilution. | Incomplete dissolution or precipitation of this compound. | Sonicate the final solution for a few minutes.[3] Visually inspect the solution for any particulate matter before use. If cloudiness persists, consider reducing the final concentration. |
| Inconsistent experimental results. | Precipitation of this compound leading to inaccurate final concentrations. Degradation of the compound. | Prepare fresh dilutions for each experiment from a frozen stock. Ensure complete dissolution before use. Store stock solutions properly at -20°C and protected from light.[4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound into an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Determine the final concentration of this compound required for your experiment.
-
It is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM in 1 mL of aqueous buffer: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer to get a 100 µM solution. Vortex immediately. b. Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve the final 10 µM concentration.
-
Immediately after adding the this compound solution to the aqueous buffer at each step, vortex the solution vigorously for at least 30 seconds.
-
If any cloudiness is observed, sonicate the final solution for 2-5 minutes.
-
Use the freshly prepared aqueous solution of this compound in your experiment immediately. Do not store aqueous dilutions.
Visualizations
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 303215-67-0 [sigmaaldrich.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. This compound - CAS 303215-67-0 - Calbiochem | 505759 [merckmillipore.com]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
best practices for storing and handling MitoBloCK-6 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the handling and application of MitoBloCK-6 solutions.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its stability and efficacy in experimental settings.
| Parameter | Recommendation |
| Stock Solution Storage | Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Protect from light.[1][2] Avoid repeated freeze-thaw cycles.[1] |
| Solid Compound Storage | Store at 4°C and protect from light.[1] |
| Reconstitution | Reconstitute in fresh, high-quality DMSO.[3] For a 100 mg/mL stock solution, ultrasonic treatment may be necessary.[1] |
| Shipping | Typically shipped at room temperature in the continental US; conditions may vary for other locations.[1] |
Troubleshooting Guide
Question: My this compound solution appears to have crystals. What should I do?
Answer: Crystallization of this compound can occur at higher concentrations. One study noted that concentrations above 100 μM could result in crystallization.[4][5] If you observe crystals, gently warm the solution and vortex to redissolve. If the issue persists, consider preparing a fresh dilution from your stock solution at the desired working concentration immediately before use.
Question: I am not observing the expected apoptotic effects in my cell line. What could be the reason?
Answer: The apoptotic effect of this compound can be cell-type specific. It has been reported to induce apoptosis in human embryonic stem cells (hESCs) but not in differentiated cells.[1][4] Ensure that your experimental model is appropriate for the expected outcome. Additionally, verify the concentration and incubation time used, as these parameters can significantly influence the results. For example, a concentration of 20 µM with an 8-hour incubation has been shown to induce apoptosis in hESCs.[1][2]
Question: I am concerned that this compound might be causing non-specific damage to the mitochondria in my experiments. Is this a known issue?
Answer: Studies have shown that this compound does not appear to compromise mitochondrial membrane integrity. It does not typically cause the release of proteins such as aconitase, AAC, Tim54, Mia40, or cytochrome c in a non-specific manner.[3] However, it does specifically induce the release of cytochrome c as part of the apoptotic pathway it initiates in susceptible cell types.[1][2]
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Mia40/Erv1 redox-mediated import pathway in mitochondria.[3] It specifically inhibits the oxidase activity of Erv1, which is a critical component of the mitochondrial disulfide relay system.[4] This inhibition disrupts the import and proper folding of specific cysteine-rich proteins into the mitochondrial intermembrane space.[4]
How should I prepare a working solution of this compound from a stock solution?
To prepare a working solution, dilute your stock solution in an appropriate cell culture medium or experimental buffer to the desired final concentration. It is recommended to perform serial dilutions to ensure accuracy. Always use fresh, high-quality solvents and buffers.
What are the known downstream effects of this compound treatment in sensitive cells?
In sensitive cell types like human embryonic stem cells, this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2] This event subsequently triggers downstream apoptotic events, including the cleavage of PARP and caspase-3.[1]
Experimental Protocols
Apoptosis Induction and Detection in Human Embryonic Stem Cells
This protocol is based on methodologies reported for inducing apoptosis in hESCs using this compound.[1][4]
Materials:
-
Human embryonic stem cells (hESCs)
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for hESCs
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibodies: anti-cytochrome c and anti-Tomm20
-
Fluorescently labeled secondary antibodies
-
Hoechst stain for nuclear visualization
-
Fluorescence microscope
Procedure:
-
Culture hESCs to the desired confluency under standard conditions.
-
Prepare a working solution of this compound in the cell culture medium to a final concentration of 20 µM. As a control, prepare a vehicle-only medium with the same concentration of DMSO.
-
Treat the hESCs with the this compound working solution or the vehicle control and incubate for 8 hours.
-
After incubation, wash the cells with PBS.
-
Fix and permeabilize the cells according to standard immunofluorescence protocols.
-
Incubate the cells with primary antibodies against cytochrome c (to observe its localization) and Tomm20 (a mitochondrial marker) overnight at 4°C.
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with Hoechst stain.
-
Visualize the cells using a fluorescence microscope. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern, while in healthy cells, it will co-localize with the mitochondrial marker Tomm20.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified signaling pathway of this compound action.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
identifying potential artifacts in MitoBloCK-6 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MitoBloCK-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the mitochondrial disulfide relay system.[1][2] Its primary target is the sulfhydryl oxidase Erv1 and its human homolog, ALR.[2][3] By inhibiting Erv1/ALR, this compound disrupts the function of the Mia40-Erv1 pathway, which is crucial for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space (IMS).[1][2][4] This inhibition ultimately affects mitochondrial function and can induce apoptosis in certain cell types.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid. It is soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at 2-8°C and stock solutions in DMSO at -20°C for up to 6 months.[3]
Q3: At what concentrations does this compound typically show activity?
The effective concentration of this compound can vary depending on the cell type and the specific assay. In in vitro assays inhibiting Erv1/ALR, the IC50 is in the nanomolar range (700-900 nM).[2][3] For cell-based assays, concentrations typically range from the low micromolar (e.g., 2.5 µM in zebrafish embryos) to higher micromolar concentrations (e.g., 20-40 µM in cell culture).[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: No observable effect of this compound in my cell-based assay.
Potential Cause 1: Compound Instability or Inactivity
-
Solution: Ensure that this compound has been stored correctly and that the DMSO stock solution is not too old. Prepare fresh dilutions in your cell culture medium immediately before use.
Potential Cause 2: Low Compound Concentration
-
Solution: The effective concentration of this compound is highly cell-type dependent.[1][2] Some differentiated cells are less sensitive to this compound than embryonic stem cells or certain cancer cell lines.[1] Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your cells.
Potential Cause 3: Cell Density and Proliferation Rate
-
Solution: The effects of this compound on cell proliferation are more pronounced in rapidly dividing cells.[6] Ensure that your cells are in the logarithmic growth phase during the experiment. High cell density can sometimes mask the effects of the compound.
Potential Cause 4: Inactivation by Media Components
-
Solution: While not widely reported as a major issue, it is a possibility. If you suspect this, you can try washing the cells and treating them in a serum-free or reduced-serum medium for the duration of the experiment, if your cells can tolerate it.
Problem 2: High background or non-specific effects observed.
Potential Cause 1: Compound Precipitation
-
Solution: this compound can precipitate in aqueous solutions at high concentrations (above 100 µM).[6][7][8] Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation is observed, reduce the final concentration. Ensure thorough mixing when diluting the DMSO stock into the aqueous culture medium.
Potential Cause 2: Off-Target Effects
-
Solution: While this compound is reported to be selective for the Mia40/Erv1 pathway, off-target effects are always a possibility with any chemical inhibitor.[5] Include appropriate controls in your experiment. A good negative control is a structurally similar but inactive compound, if available. Also, consider rescue experiments. For example, it has been shown that the effects of this compound on liver cancer cell proliferation can be partially rescued by supplementation with bioavailable hemin.[6][7][8]
Potential Cause 3: Solvent Effects
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all experimental conditions, including the vehicle control. High concentrations of DMSO can be toxic to some cell lines.
Problem 3: Inconsistent results between experiments.
Potential Cause 1: Variability in Cell Culture
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. Changes in these parameters can affect the cellular response to this compound.
Potential Cause 2: Inconsistent Compound Dosing
-
Solution: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. Ensure accurate pipetting and thorough mixing.
Quantitative Data Summary
| Parameter | Cell Line/System | Treatment Conditions | Observed Effect | Reference |
| Cell Proliferation | McA-RH7777 (Hepatocellular Carcinoma) | 30 µM this compound for 72h | Near complete proliferation arrest and a near doubling in cell volume. | [7][8] |
| Mitochondrial Respiration | McA-RH7777 Mitochondria | 30 µM this compound | Statistically significant decline in peak NADH-linked respiration from 1723 ± 53 pmol/mg/s to 1317 ± 109 pmol/mg/s. | [6] |
| Mitochondrial Heme Content | McA-RH7777 Mitochondria | 30 µM this compound for 72h | Significant decrease in total mitochondrial heme content by almost 30%. | [7] |
| Cellular Redox State (GSH/GSSG Ratio) | McA-RH7777 Cells | 30 µM this compound for 72h | Cellular GSH/GSSG ratio decreased from 54:1 to 10:1. | [7] |
| Mitochondrial Redox State (GSH/GSSG Ratio) | McA-RH7777 Mitochondria | 30 µM this compound for 72h | Mitochondrial GSH/GSSG ratio dropped from 136:1 to 14:1. | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (and a vehicle control) for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Caption: The Mia40-Erv1 disulfide relay system and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-biotech.biol.uoa.gr [m-biotech.biol.uoa.gr]
- 5. This compound | 303215-67-0 [sigmaaldrich.com]
- 6. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of MitoBloCK-6 for Erv1/ALR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoBloCK-6, a potent inhibitor of the mitochondrial intermembrane space protein Erv1 and its human homolog ALR (Augmenter of Liver Regeneration), with other known inhibitors. The specificity of this compound is evaluated through a review of key experimental data, providing a comprehensive resource for researchers investigating the Mia40-Erv1/ALR disulfide relay system and its role in mitochondrial protein import and cellular homeostasis.
Introduction to Erv1/ALR and the Mia40-Erv1/ALR Pathway
The Mia40-Erv1/ALR pathway is a critical component of the mitochondrial protein import machinery, responsible for the import and oxidative folding of cysteine-rich proteins into the intermembrane space (IMS).[1][2][3] Mia40 acts as a receptor and oxidoreductase, recognizing incoming substrate proteins and facilitating their oxidative folding through the formation of disulfide bonds.[4] Erv1/ALR, a FAD-dependent sulfhydryl oxidase, is essential for re-oxidizing Mia40, thereby allowing it to participate in subsequent rounds of protein import.[1][4] Given its central role in mitochondrial biogenesis and cell survival, the Mia40-Erv1/ALR pathway has emerged as a promising target for therapeutic intervention in various diseases, including cancer and developmental disorders.[1][5]
This compound: A Potent Inhibitor of Erv1/ALR
This compound was identified through a chemical screen for inhibitors of Erv1 oxidase activity.[1][2] It is a cell-permeable dichlorosalicylaldehyde Schiff's base that has been shown to selectively inhibit the Mia40/Erv1 redox-mediated import pathway.[3] The mechanism of inhibition is thought to involve interference with electron transfer between Mia40, cytochrome c, and/or oxygen.[1]
Comparative Analysis of Erv1/ALR Inhibitors
The specificity of a chemical inhibitor is paramount for its utility as a research tool and a potential therapeutic agent. This section compares the inhibitory potency of this compound with other identified modulators of Erv1/ALR activity.
| Inhibitor | Target | IC50 | Reference |
| This compound | Yeast Erv1 | 900 nM | [3][6] |
| Human ALR | 700 nM | [3][6] | |
| Yeast Erv2 | 1.4 µM | [3][6] | |
| ES-2 | Yeast Erv1 | 2.2 µM | [1] |
| MB-8 | Human ALR | 9.02 µM | [6] |
| MB-9 | Human ALR | 2.15 µM | [6] |
| MB-13 | Human ALR | 10.7 µM | [6] |
Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) of various small molecules targeting Erv1/ALR. Lower IC50 values indicate higher potency.
As shown in Table 1, this compound exhibits the highest potency for both yeast Erv1 and human ALR among the compounds with reported IC50 values. Its sub-micromolar activity makes it a highly effective inhibitor of the Mia40-Erv1/ALR pathway.
Experimental Validation of this compound Specificity
The specificity of this compound has been assessed through a series of rigorous in vitro and in organello experiments. These studies aimed to demonstrate its selective inhibition of the Mia40-Erv1/ALR pathway while confirming a lack of off-target effects on other mitochondrial functions.
These assays directly measure the enzymatic activity of purified Erv1/ALR. The most common method utilizes Amplex Red to detect the production of hydrogen peroxide (H₂O₂), a byproduct of Erv1/ALR-mediated oxidation.
Experimental Protocol:
-
Purified Erv1 or ALR is incubated with a reducing substrate, such as dithiothreitol (DTT).
-
The reaction mixture contains Amplex Red and horseradish peroxidase (HRP).
-
As Erv1/ALR oxidizes the substrate, it generates H₂O₂, which reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
The rate of resorufin formation, measured fluorometrically, is proportional to the oxidase activity of Erv1/ALR.
-
To test for inhibition, various concentrations of this compound or other compounds are pre-incubated with the enzyme before the addition of the substrate.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Studies have consistently shown that this compound potently inhibits the oxidase activity of both yeast Erv1 and human ALR in a dose-dependent manner in this cell-free system.[1]
These experiments assess the ability of isolated, intact mitochondria to import radiolabeled precursor proteins that are known substrates of the Mia40-Erv1/ALR pathway.
Experimental Protocol:
-
Mitochondria are isolated from yeast or mammalian cells.
-
Radiolabeled precursor proteins (e.g., Tim13, Cmc1, Mia40) are synthesized by in vitro transcription and translation.
-
Isolated mitochondria are energized with a respiratory substrate and incubated with the radiolabeled precursors in the presence of either DMSO (vehicle control) or varying concentrations of this compound.
-
After the import reaction, non-imported precursors are removed by treatment with proteinase K.
-
Mitochondria are then lysed, and the imported, protected proteins are analyzed by SDS-PAGE and autoradiography.
-
The amount of imported protein is quantified to determine the extent of inhibition.
Results from these assays demonstrate that this compound specifically attenuates the import of known Erv1 substrates into yeast mitochondria.[1][2] Importantly, the import of proteins that utilize other import pathways, such as the TIM23 pathway, is not affected, highlighting the specificity of this compound for the Mia40-Erv1/ALR-dependent import route.[1]
To further validate its specificity, this compound has been tested for its effects on other mitochondrial functions and related cellular enzymes.
-
Mitochondrial Membrane Integrity: Treatment with this compound has been shown not to permeabilize mitochondrial membranes, as evidenced by the lack of release of intermembrane space proteins like cytochrome c or matrix proteins.[3]
-
Other Redox Enzymes: this compound does not inhibit the activity of other redox-active enzymes such as protein disulfide isomerase (PDI).[2]
-
Mitochondrial Respiration: The activity of succinate dehydrogenase (Complex II) in the electron transport chain is not impaired by this compound, indicating that it does not broadly disrupt mitochondrial respiration.[2]
Visualizing the Mechanism and Experimental Workflow
To further clarify the role of this compound and the experimental approaches used to validate its specificity, the following diagrams are provided.
Caption: The Mia40-Erv1/ALR protein import pathway and the inhibitory action of this compound.
Caption: Workflow for an in organello mitochondrial protein import assay to test inhibitor efficacy.
Conclusion
References
- 1. The Interaction and Effect of a Small MitoBlock Library as Inhibitor of ALR Protein–Protein Interaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mia40 is a trans-site receptor that drives protein import into the mitochondrial intermembrane space by hydrophobic substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Mitochondrial Protein Import Inhibitors: MitoBloCK-6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The intricate process of importing proteins into mitochondria is crucial for cellular function and survival. The ability to selectively inhibit this process has opened new avenues for research into mitochondrial biology and the development of novel therapeutics. This guide provides a detailed comparison of MitoBloCK-6, a well-characterized inhibitor of the Mia40/Erv1 redox-mediated import pathway, with other notable mitochondrial protein import inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of the targeted pathways to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of Mitochondrial Protein Import Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and other selected mitochondrial protein import inhibitors. Direct comparison of inhibitory concentrations can be challenging due to variations in experimental systems. This data is compiled from multiple studies to provide a comprehensive overview.
| Inhibitor | Target Pathway | Mechanism of Action | Organism/System | Inhibitory Concentration | Reference |
| This compound | Mia40/Erv1 (Mitochondrial Disulfide Relay System) | Inhibits the oxidase activity of Erv1/ALR, preventing the import of cysteine-rich proteins into the intermembrane space. | Yeast, Human cells | IC50: ~700 nM (ALR), ~900 nM (Erv1) | |
| MitoBloCK-1 | TIM22 Pathway | Attenuates the import of carrier proteins into the inner mitochondrial membrane by interfering with the Tim9-Tim10 complex. | Yeast, Mammalian cells | ~1-25 µM shows significant inhibition | |
| MB-10 | TIM23 Pathway | Inhibits the presequence translocase-associated motor (PAM) complex by targeting the Tim44 component, thus blocking the import of matrix-targeted proteins. | Yeast, Mammalian cells | ~100 µM shows ~80% inhibition of Su9-Ura3 import | |
| CCCP | General Import (via Membrane Potential) | An uncoupler of oxidative phosphorylation that dissipates the mitochondrial inner membrane potential (ΔΨm), which is essential for the import of many proteins. | Various | ~10-50 µM effectively inhibits import | |
| Atovaquone | Electron Transport Chain (Complex III) | Inhibits the cytochrome bc1 complex (Complex III) of the electron transport chain, which indirectly affects the membrane potential required for protein import. | Mammalian cells | IC50: ~1 µM for inhibition of cancer stem cell propagation | |
| Deutetrabenazine | VMAT2 (Vesicular Monoamine Transporter 2) | While not a direct mitochondrial protein import inhibitor, it affects mitochondrial function by depleting monoamines and is included for its relevance in neurological disorders with mitochondrial links. | Human | Not applicable for direct import inhibition |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mitochondrial protein import pathways targeted by this compound, MitoBloCK-1, and MB-10.
Experimental Protocols
In Vitro Mitochondrial Protein Import Assay
This protocol describes a common method for assessing the import of proteins into isolated mitochondria.
1. Isolation of Mitochondria:
-
Grow yeast or cultured mammalian cells to the appropriate density.
-
Harvest cells by centrifugation.
-
Wash cells with a suitable buffer (e.g., sterile water for yeast, PBS for mammalian cells).
-
Spheroplast yeast cells using lyticase or dithiothreitol (DTT). For mammalian cells, use a Dounce homogenizer.
-
Lyse spheroplasts or cells in a hypotonic buffer.
-
Perform differential centrifugation to enrich for mitochondria. The final mitochondrial pellet is resuspended in a storage buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2).
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
2. In Vitro Transcription and Translation of Precursor Proteins:
-
Linearize the plasmid DNA containing the gene of interest for the mitochondrial precursor protein.
-
Use an in vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system) to synthesize the precursor protein in the presence of [³⁵S]-methionine to radiolabel the protein.
3. Protein Import Reaction:
-
In a microcentrifuge tube, combine isolated mitochondria (typically 25-50 µg of protein) with import buffer (containing an energy source like ATP and NADH, and salts).
-
Pre-incubate the mitochondria with the desired concentration of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 10-15 minutes) at the appropriate temperature (e.g., 25°C or 37°C).
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mixture.
-
Incubate for various time points (e.g., 0, 5, 15, 30 minutes) to assess the kinetics of import.
4. Post-Import Treatment and Analysis:
-
Stop the import reaction by placing the tubes on ice and, if necessary, by adding a substance that dissipates the membrane potential (e.g., valinomycin).
-
To remove non-imported precursor proteins that are attached to the outside of the mitochondria, treat the samples with a protease (e.g., Proteinase K) on ice. The imported proteins will be protected from digestion.
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
Pellet the mitochondria by centrifugation.
-
Resuspend the mitochondrial pellet in sample buffer for SDS-PAGE.
5. SDS-PAGE and Autoradiography:
-
Separate the mitochondrial proteins by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the radiolabeled imported proteins.
-
Quantify the band intensities to determine the percentage of protein import relative to the control.
Experimental Workflow Diagram
Conclusion
This compound is a potent and specific inhibitor of the Mia40/Erv1 pathway, making it an invaluable tool for studying the import of cysteine-rich proteins into the mitochondrial intermembrane space. When investigating other import pathways, such as the TIM22 or TIM23 pathways, inhibitors like MitoBloCK-1 and MB-10, respectively, offer targeted alternatives. For studies requiring a general blockade of mitochondrial protein import, the membrane potential dissipater CCCP remains a widely used, albeit less specific, option. The choice of inhibitor should be guided by the specific research question and the mitochondrial import pathway of interest. The experimental protocols and comparative data provided in this guide are intended to facilitate the design and execution of robust experiments in the field of mitochondrial biology.
A Comparative Guide: Chemical Inhibition vs. Genetic Knockdown of the Mitochondrial Disulfide Relay System
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MitoBloCK-6, a Chemical Inhibitor of the Mia40/Erv1 Pathway, with Genetic Knockdown of its Core Components.
The mitochondrial intermembrane space (IMS) is a critical hub for cellular signaling and metabolism. The import and proper folding of a significant subset of IMS proteins are orchestrated by the mitochondrial disulfide relay system, also known as the MIA (Mitochondrial Intermembrane space Assembly) pathway. This pathway is centrally governed by two essential proteins: the oxidoreductase Mia40 and the sulfhydryl oxidase Erv1 (in yeast) or its homolog ALR (in mammals). Mia40 recognizes and facilitates the oxidative folding of incoming cysteine-rich precursor proteins, becoming reduced in the process. Erv1 is then responsible for re-oxidizing Mia40, ensuring the continuous operation of the import machinery.
Disruption of this vital pathway, either through chemical inhibition or genetic manipulation, has profound consequences on mitochondrial function and overall cell fate. This guide provides a comprehensive comparison of two primary methods used to interrogate the Mia40/Erv1 pathway: the small molecule inhibitor this compound and genetic knockdown of MIA40 or ERV1. We present a synthesis of available experimental data to aid researchers in selecting the most appropriate tool for their specific research questions.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound and genetic knockdown of Mia40 and Erv1 on key cellular processes. It is important to note that the data presented here are compiled from various studies and may not be directly comparable due to differences in experimental systems and conditions.
| Target | Inhibitor/Method | Concentration/Level of Knockdown | Effect on Protein Import | Affected Substrates | Cell Line/Organism | Reference |
| Erv1/ALR | This compound | 25-50 µM | Strongly decreased import | Mia40, Cmc1, Cox19, Tim8 | Yeast mitochondria | [1] |
| Erv1/ALR | This compound | 10-50 µM | Inhibition of import (concentration-dependent) | Mia40, Cmc1, AAC | Yeast mitochondria | [1] |
| Mia40 | siRNA Knockdown | Not specified | Decreased import | Tim9, Tim10, Tim12 | Yeast mitochondria | |
| Mia40 | Overexpression | Not specified | Increased steady-state levels | Atp23, Tim10, Cmc1, Cytochrome b2 | S. cerevisiae | [2] |
| Erv1 | - | Not applicable | Essential for import of small IMS proteins | Small IMS proteins | S. cerevisiae | [3][4][5] |
Table 1: Comparison of Effects on Mitochondrial Protein Import. This table outlines the impact of this compound and genetic manipulation of Mia40 and Erv1 on the import of specific mitochondrial intermembrane space proteins.
| Target | Inhibitor/Method | Concentration/Level of Knockdown | Effect on Cell Viability/Proliferation | Effect on Apoptosis | Cell Line/Organism | Reference |
| Erv1/ALR | This compound | 30 µM (72h) | Near complete proliferation arrest | Increase in SubG1 and G2-M cell population | Rat hepatocellular carcinoma (McA-RH7777) | [6][7] |
| Erv1/ALR | This compound | ~20 µM | Induces apoptosis via cytochrome c release | Caspase-3 activation | Human embryonic stem cells | [8][9] |
| Erv1/ALR | This compound | Up to 100 µM | No effect on viability | No effect | HeLa and HEK293 cells | [8] |
| Mia40 | siRNA Knockdown | Not specified | Sensitizes cells to AIFM1-induced cell death | - | Human embryonic kidney (HEK293T) cells | [10][11] |
Table 2: Comparison of Effects on Cell Viability, Proliferation, and Apoptosis. This table summarizes the cellular consequences of inhibiting the Mia40/Erv1 pathway through chemical and genetic approaches.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.
In Organello Mitochondrial Protein Import Assay
This assay assesses the import of a radiolabeled precursor protein into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Radiolabeled precursor protein (e.g., synthesized via in vitro transcription/translation with ³⁵S-methionine)
-
Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KPi, 5 mM DTT, 10 mM creatine phosphate, 100 µg/ml creatine kinase, 2 mM ATP, 2 mM NADH)
-
Proteinase K
-
PMSF (phenylmethylsulfonyl fluoride)
-
SDS-PAGE loading buffer
Procedure:
-
Pre-incubate isolated mitochondria (50 µg) in import buffer for 10 minutes at 25°C to energize them.
-
To test the effect of this compound, pre-incubate the energized mitochondria with the desired concentration of this compound or DMSO (vehicle control) for 15 minutes at 25°C.[1]
-
Initiate the import reaction by adding the radiolabeled precursor protein to the mitochondrial suspension.
-
Incubate the reaction at 25°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Stop the import reaction by placing the tubes on ice and adding ice-cold import buffer.
-
Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C.
-
To remove non-imported precursor protein, resuspend the mitochondrial pellet in import buffer containing Proteinase K (e.g., 50 µg/ml) and incubate on ice for 20 minutes.
-
Inactivate Proteinase K by adding PMSF (e.g., 1 mM final concentration).
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondrial pellet in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize the imported protein.
-
Quantify the band intensities to determine the percentage of imported protein relative to a control.
In Vitro Protein Oxidation Assay
This assay measures the ability of the reconstituted Mia40-Erv1 system to oxidize a substrate protein.
Materials:
-
Purified recombinant Mia40 and Erv1 proteins
-
Purified reduced substrate protein (e.g., Tim13)
-
Reaction Buffer (e.g., 50 mM HEPES-KOH pH 7.4, 50 mM KCl, 1 mM EDTA)
-
AMS (4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid) or mPEG-maleimide to label free thiols
-
Non-reducing SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction mixture containing the reduced substrate protein in the reaction buffer.
-
To test the effect of this compound, pre-incubate Erv1 with the desired concentration of this compound or DMSO for 1 hour at 25°C.
-
Initiate the oxidation reaction by adding catalytic amounts of Mia40 and pre-incubated Erv1 to the substrate.
-
Incubate the reaction at 25°C for various time points.
-
Stop the reaction and label free thiol groups by adding AMS or mPEG-maleimide.
-
Add non-reducing SDS-PAGE loading buffer to the samples.
-
Analyze the samples by non-reducing SDS-PAGE and Western blotting using an antibody against the substrate protein. The oxidized and reduced forms of the protein will migrate differently due to the modification by AMS or mPEG-maleimide.
-
Quantify the bands corresponding to the oxidized and reduced forms to determine the extent of oxidation.
siRNA-Mediated Knockdown of Mia40 or Erv1
This protocol describes the general procedure for reducing the expression of MIA40 or ERV1 in cultured cells using small interfering RNA (siRNA).
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
siRNA targeting the gene of interest (Mia40 or Erv1) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
Procedure:
-
One day before transfection, seed the cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, harvest the cells to assess the knockdown efficiency and perform downstream experiments.
-
Knockdown efficiency can be verified by Western blotting or qRT-PCR to measure the protein and mRNA levels of the target gene, respectively.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1. The Mia40-Erv1 disulfide relay system for protein import into the mitochondrial IMS.
Figure 2. Experimental workflow for comparing this compound and genetic knockdown.
Concluding Remarks
Both this compound and genetic knockdown of Mia40 or Erv1 are powerful tools for studying the mitochondrial disulfide relay system. This compound offers the advantage of acute, reversible inhibition, allowing for the study of immediate cellular responses to pathway disruption. Its cell-type-specific effects, such as the induction of apoptosis in embryonic stem cells but not in some differentiated cells, provide an interesting avenue for further investigation.[8][9]
Genetic knockdown, on the other hand, provides a more targeted approach to reducing the expression of a specific protein. However, the essential nature of Mia40 and Erv1 means that complete knockouts are often lethal, necessitating the use of knockdown approaches which can have variable efficiency and potential off-target effects. Furthermore, compensatory mechanisms may be activated in response to long-term protein depletion.
The choice between chemical inhibition and genetic knockdown will ultimately depend on the specific research question. For studying the acute effects of pathway inhibition and for potential therapeutic applications, this compound is a valuable tool. For dissecting the specific roles of Mia40 and Erv1 in a genetic context, siRNA-mediated knockdown is more appropriate. Ideally, a combination of both approaches, along with rigorous validation, will provide the most comprehensive understanding of the multifaceted roles of the mitochondrial disulfide relay system in health and disease.
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mia40 is a trans-site receptor that drives protein import into the mitochondrial intermembrane space by hydrophobic substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterisation of Erv1, a key component for protein import and folding in yeast mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Kinetic characterisation of Erv1, a key component for protein import and folding in yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIA40 suppresses cell death induced by apoptosis-inducing factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Cross-Validation of MitoBloCK-6 with ALR Morpholinos in Zebrafish: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor MitoBloCK-6 and antisense morpholino oligonucleotides targeting the Augmenter of Liver Regeneration (ALR) protein in a zebrafish model system. This guide synthesizes experimental data to cross-validate the effects of this compound, supporting its specificity as an ALR inhibitor.
The study of mitochondrial protein import is crucial for understanding cellular homeostasis and the pathogenesis of numerous diseases. The disulfide relay system (DRS) in the mitochondrial intermembrane space, orchestrated by the sulfhydryl oxidase ALR (also known as Erv1 in yeast) and Mia40, is essential for the import and oxidative folding of cysteine-rich proteins.[1][2] Perturbations in this pathway have been implicated in various conditions, including cancer and developmental defects.[1][3]
This compound has been identified as a potent small molecule inhibitor of ALR.[4] To validate that the in vivo effects of this compound are a direct consequence of ALR inhibition, its phenotypic consequences in zebrafish embryos have been compared to those induced by ALR morpholinos, which are antisense oligonucleotides that specifically knock down the expression of the ALR protein.[5] The striking similarity in the resulting phenotypes provides strong evidence for the on-target activity of this compound.[5]
Data Presentation: Phenotypic Comparison
The primary observable defects in zebrafish embryos following either treatment with this compound or injection with ALR morpholinos are centered around cardiac development.[3][5] The following tables summarize the key comparative findings.
| Treatment Group | Concentration / Dosage | Key Phenotypes Observed at 72 hpf | Reference |
| Control (DMSO) | 1% | Normal development, no cardiac edema | [3] |
| This compound | 2.5 µM | Ventral body curvature, cardiac edema | [3] |
| ALR Morpholino | 4 ng | Cardiac edema, similar to this compound treatment | [3] |
| Combined Treatment | 2 µM this compound + 1-2 ng ALR Morpholino | Additive defects: pronounced cardiac edema, decreased cardiac fluorescence | [3] |
hpf: hours post-fertilization
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on established methods for zebrafish embryo manipulation.
This compound Treatment of Zebrafish Embryos
-
Embryo Collection and Staging: Zebrafish embryos are collected after natural spawning and staged according to standard developmental timelines.
-
Preparation of Treatment Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final treatment solution is prepared by diluting the stock solution in E3 embryo medium to the desired concentration (e.g., 2.5 µM). A control group is treated with an equivalent concentration of DMSO (e.g., 1%).[3]
-
Treatment Initiation: At approximately 3 hours post-fertilization (hpf), embryos are transferred into petri dishes containing the this compound treatment solution or the DMSO control.[3]
-
Incubation and Observation: Embryos are incubated at 28.5°C and observed at regular intervals. Phenotypic analysis, including imaging, is typically performed at 72 hpf.[3]
ALR Morpholino Injection in Zebrafish Embryos
-
Morpholino Design and Preparation: A translation-blocking antisense morpholino oligonucleotide is designed to target the start codon region of the zebrafish ALR mRNA. A standard control morpholino with no known target in zebrafish is used as a negative control. The morpholinos are resuspended in sterile water to create a stock solution.
-
Preparation of Injection Mix: The morpholino stock solution is diluted to the desired injection concentration (e.g., 1-4 ng/nL) in Danieau's solution. Phenol red is often added as a visualization aid for the injection.
-
Microinjection: Using a microinjection apparatus, approximately 1 nL of the morpholino solution is injected into the yolk of one- to two-cell stage zebrafish embryos.[6][7]
-
Incubation and Phenotypic Analysis: Injected embryos are incubated in E3 embryo medium at 28.5°C. Phenotypes are assessed at various time points, with a key endpoint at 72 hpf for comparison with the this compound treated group.[3]
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALR-mediated mitochondrial disulfide relay system and the experimental workflow for the cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mitochondrial Disulfide Relay System: Roles in Oxidative Protein Folding and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparing the efficacy of MitoBloCK-6 with other MitoBloCK compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of MitoBloCK-6 with other known MitoBloCK compounds. The information is compiled from multiple studies to offer a comprehensive overview for researchers investigating mitochondrial protein import and developing novel therapeutics.
Introduction to MitoBloCK Compounds
MitoBloCK compounds are a series of small molecules that inhibit mitochondrial protein import pathways. A significant subset of these compounds, including the well-characterized this compound, targets the Mia40/Erv1 disulfide relay system in the mitochondrial intermembrane space (IMS). This pathway is crucial for the import and oxidative folding of cysteine-rich proteins. The primary target of these inhibitors is the sulfhydryl oxidase Erv1 in yeast and its human homolog, Augmenter of Liver Regeneration (ALR).
Quantitative Comparison of Efficacy
The inhibitory potency of various MitoBloCK compounds against Erv1/ALR has been determined in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's efficacy. The data presented below has been compiled from different sources and provides a comparative overview.
| Compound | Target | IC50 | Reference |
| This compound | Erv1 | 900 nM | [1] |
| ALR | 700 nM | [1] | |
| Erv2 | 1.4 µM | [1] | |
| MB-8 | ALR | 9.02 µM | [2] |
| MB-9 | ALR | 2.15 µM | [2] |
| MB-13 | ALR | 10.7 µM | [2] |
| ES-2 | Erv1 | 2.2 µM | [1] |
Note: The IC50 values were determined using an in vitro Amplex Red-HRP assay, which measures the production of hydrogen peroxide during the oxidation of a substrate by Erv1/ALR.
Qualitative Efficacy of Other MitoBloCK Compounds
Not all MitoBloCK compounds have had their IC50 values against Erv1/ALR published. However, qualitative data on their inhibitory activity and targets are available.
| Compound | Target/Pathway | Observed Effect | Reference |
| MitoBloCK-1 | TIM22 pathway | Inhibits import of TIM22 substrates | [3] |
| MitoBloCK-2 | TIM22 pathway | Inhibits TIM22 import pathway | |
| MB-5 | ALR | Binds to ALR | [2] |
| MB-7 | ALR | Binds to ALR | [2] |
| MitoBloCK-10 | PAM complex | Attenuates PAM complex activity | |
| ES-1 | Erv1 | No significant inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of MitoBloCK compounds.
In Vitro Erv1/ALR Oxidase Activity Assay (Amplex Red-HRP Assay)
This assay quantitatively measures the sulfhydryl oxidase activity of Erv1 or ALR by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Materials:
-
Recombinant Erv1 or ALR protein
-
Amplex Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Dithiothreitol (DTT) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
MitoBloCK compounds
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.
-
Add the desired concentration of the MitoBloCK compound or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the recombinant Erv1 or ALR protein to the wells.
-
Initiate the reaction by adding the substrate, DTT.
-
Immediately begin monitoring the increase in fluorescence over time at 30°C using a microplate reader.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
In Organello Mitochondrial Protein Import Assay
This assay assesses the ability of MitoBloCK compounds to inhibit the import of specific proteins into isolated mitochondria.
Materials:
-
Isolated yeast or mammalian mitochondria
-
Radiolabeled precursor proteins (e.g., synthesized by in vitro transcription/translation in the presence of [³⁵S]-methionine)
-
Import buffer (e.g., containing salts, a buffer, and an energy source like ATP and NADH)
-
MitoBloCK compounds
-
Proteinase K
-
SDS-PAGE reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Isolate mitochondria from yeast or cultured mammalian cells by differential centrifugation.
-
Pre-incubate the isolated mitochondria with the desired concentration of the MitoBloCK compound or vehicle control in import buffer.
-
Add the radiolabeled precursor protein to the mitochondrial suspension to initiate the import reaction.
-
Incubate the reaction at an appropriate temperature (e.g., 25°C or 37°C) for a specific time course.
-
Stop the import reaction by placing the samples on ice.
-
Treat one aliquot of each sample with proteinase K to digest any non-imported precursor protein on the mitochondrial surface. Leave a control aliquot untreated.
-
Re-isolate the mitochondria by centrifugation.
-
Lyse the mitochondria and separate the proteins by SDS-PAGE.
-
Visualize the radiolabeled proteins using a phosphorimager or autoradiography.
-
The amount of imported protein is quantified by comparing the intensity of the proteinase K-protected band in the treated samples to the total amount of protein in the untreated samples.
Visualizations
Mia40/Erv1 Disulfide Relay System Signaling Pathway
Caption: The Mia40/Erv1 disulfide relay pathway and the inhibitory action of this compound.
General Experimental Workflow for Testing MitoBloCK Efficacy
Caption: A generalized workflow for determining the in vitro efficacy of MitoBloCK compounds.
References
A Comparative Guide to Small Molecule Inhibitors of the Mia40/Erv1 Pathway
For Researchers, Scientists, and Drug Development Professionals
The Mia40/Erv1 pathway, a critical disulfide relay system within the mitochondrial intermembrane space (IMS), is essential for the import and oxidative folding of a variety of cysteine-rich proteins. This pathway's central components, the oxidoreductase Mia40 and the sulfhydryl oxidase Erv1 (also known as ALR in humans), represent promising targets for therapeutic intervention in diseases where mitochondrial function is compromised. This guide provides a comparative analysis of the most extensively studied small molecule inhibitors of this pathway, with a focus on the "MitoBloCK" series of compounds.
Overview of the Mia40/Erv1 Signaling Pathway
The import of substrate proteins into the IMS via the Mia40/Erv1 pathway is a multi-step process. Reduced, unfolded precursor proteins translocate through the outer mitochondrial membrane's TOM complex. In the IMS, Mia40 recognizes and binds to these substrates, facilitating the formation of disulfide bonds within the substrate protein. This oxidative folding process results in the reduction of Mia40. The FAD-dependent sulfhydryl oxidase Erv1 is then responsible for re-oxidizing Mia40, allowing it to participate in another round of protein import. Electrons from Erv1 are subsequently transferred to cytochrome c and ultimately to the electron transport chain.
Caption: The Mia40/Erv1 disulfide relay system in the mitochondrial intermembrane space.
Comparison of Small Molecule Inhibitors
A chemical screen of the Chembridge library identified a class of 3,5-dichlorosalicylaldehyde derivatives, termed "MitoBloCKs," as inhibitors of Erv1 oxidase activity[1]. Subsequent screening efforts have expanded this library, providing a panel of related compounds with varying potencies.
| Compound | Target | IC50 | Key Findings | Reference |
| MitoBloCK-6 | Yeast Erv1 | 900 nM | Attenuates import of Erv1 substrates into yeast mitochondria. Inhibits oxidation of Tim13 and Cmc1 in vitro. Induces apoptosis in human embryonic stem cells. | [1] |
| Human ALR | 700 nM | More potent against the human homolog. | [1] | |
| MB-8 | Human ALR | 9.02 µM | Showed toxicity in HeLa cells at 100 µM but not in yeast at 200 µM. | [2] |
| MB-9 | Human ALR | 2.15 µM | No toxicity observed in yeast (200 µM) or HeLa cells (100 µM). | [2] |
| MB-13 | Human ALR | 10.7 µM | No toxicity observed in yeast (200 µM) or HeLa cells (100 µM). | [2] |
| ES-2 | Yeast Erv1 | 2.2 µM | A structural analog of this compound that also inhibits Erv1 function. | [1] |
Experimental Data and Protocols
The efficacy of these inhibitors has been evaluated through a series of key experiments. Below are summaries of the methodologies for these assays.
In Vitro Erv1 Oxidase Activity Assay (Amplex Red Assay)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of Erv1-mediated oxidation of a substrate like dithiothreitol (DTT).
Caption: Workflow for the in vitro Erv1 oxidase activity assay using Amplex Red.
Protocol Summary:
-
Recombinant Erv1 is incubated with the small molecule inhibitor or DMSO (control) in a suitable buffer (e.g., 50 mM KH₂PO₄, pH 7.4, 1 mM EDTA).
-
The reaction is initiated by adding DTT.
-
The production of H₂O₂ is continuously monitored by the addition of Amplex Red reagent and horseradish peroxidase (HRP).
-
HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent resorufin, which can be measured spectrophotometrically (excitation ~530-560 nm, emission ~590 nm).
-
IC50 values are determined by measuring the inhibition of the reaction rate at various inhibitor concentrations[1].
In Organello Mitochondrial Protein Import Assay
This assay assesses the ability of radiolabeled precursor proteins to be imported into isolated mitochondria.
Protocol Summary:
-
Mitochondria are isolated from yeast or mammalian cells.
-
Radiolabeled precursor proteins (e.g., ³⁵S-labeled Tim13, Cmc1) are synthesized in vitro using a reticulocyte lysate system.
-
Isolated mitochondria are pre-incubated with the inhibitor or DMSO for a specified time (e.g., 15 minutes at 25°C).
-
The import reaction is initiated by adding the radiolabeled precursor to the energized mitochondria.
-
Aliquots are taken at different time points, and the reaction is stopped by placing the samples on ice and adding a respiratory chain uncoupler (e.g., CCCP).
-
Non-imported precursor proteins are removed by treatment with a protease (e.g., trypsin or proteinase K).
-
Mitochondria are re-isolated, lysed, and the imported proteins are analyzed by SDS-PAGE and autoradiography[1].
In Vitro Substrate Oxidation Assay
This assay reconstitutes the Mia40/Erv1 pathway in vitro to directly measure the oxidation of a specific substrate.
Protocol Summary:
-
Reduced substrate protein (e.g., Tim13) is incubated with catalytic amounts of recombinant Mia40 and Erv1 in an aerobic buffer.
-
The reaction mixture is pre-incubated with the inhibitor or DMSO.
-
The oxidation state of the substrate is monitored over time. This can be done by taking aliquots and treating them with a thiol-modifying agent like 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), which adds mass to reduced cysteine residues.
-
The different redox forms of the substrate are then separated by non-reducing SDS-PAGE and visualized by immunoblotting[1].
Conclusion
The MitoBloCK series of small molecules, particularly this compound, represent valuable chemical probes for studying the Mia40/Erv1 pathway. Their ability to inhibit Erv1/ALR with nanomolar to low micromolar efficacy allows for the dissection of the pathway's role in mitochondrial protein import and other cellular processes. The provided experimental protocols serve as a foundation for researchers to evaluate these and other potential inhibitors. The development of structurally distinct inhibitors will be a crucial next step in validating the Mia40/Erv1 pathway as a therapeutic target and for providing alternative chemical scaffolds for drug development.
References
Assessing the Off-Target Effects of MitoBloCK-6 on Cellular Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target and off-target effects of MitoBloCK-6, a potent inhibitor of the mitochondrial Mia40/Erv1 disulfide relay system. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to equip researchers with the necessary information to critically evaluate the suitability of this compound for their studies and to anticipate its potential confounding effects on various cellular processes.
On-Target Activity: Inhibition of the Mia40/Erv1 Pathway
This compound was identified as a small molecule inhibitor of the Erv1/ALR (Essential for Respiration and Vegetative growth 1/Augmenter of Liver Regeneration) oxidase activity, a key component of the mitochondrial intermembrane space (IMS) import machinery for cysteine-rich proteins.[1][2] Its primary mechanism of action involves attenuating the import of Erv1 substrates into mitochondria.[1][2]
The inhibitory potency of this compound against its primary targets has been quantified, providing a baseline for its on-target activity.
| Target Protein | IC50 Value | Reference |
| Erv1 | 900 nM | [1][3] |
| ALR | 700 nM | [1][3] |
| Erv2 | 1.4 µM | [1][3] |
Off-Target Effects: A Multi-faceted Cellular Impact
While a potent inhibitor of the Mia40/Erv1 pathway, this compound exerts a range of off-target effects that can significantly influence experimental outcomes. These effects span mitochondrial function and integrity, cell cycle progression, apoptosis, and developmental processes.
Mitochondrial Function and Morphology
This compound has been shown to induce significant alterations in mitochondrial function and structure, independent of its direct inhibition of the disulfide relay system.
Key Observations:
-
Mitochondrial Respiration: Treatment with this compound leads to a notable decrease in mitochondrial respiration. In hepatocellular carcinoma (HCC) cells, it caused a significant decline in NADH-linked respiration.[4][5]
-
Mitochondrial Ultrastructure: Electron microscopy has revealed dose-dependent changes in mitochondrial morphology, including dilution of cristae, a ballooned appearance, and even rupture of the outer mitochondrial membrane at higher concentrations.[4][5][6]
-
Heme and Iron Homeostasis: this compound treatment has been linked to a significant decrease in mitochondrial heme content, despite an upregulation of the heme biosynthesis pathway.[4][6] This suggests an impairment of mitochondrial iron homeostasis.[4][5][6]
-
Membrane Permeability: Despite observed structural damage at high concentrations, some studies suggest that at effective inhibitory concentrations, this compound does not non-specifically permeabilize mitochondrial membranes, as evidenced by the lack of release of intermembrane space proteins like cytochrome c in certain contexts.[1][7]
Comparative Data on Mitochondrial Respiration:
| Cell Line | Treatment | Effect on NADH-linked Respiration | Reference |
| McA-RH7777 (HCC) | This compound | Statistically significant decline | [4][5] |
Cell Cycle and Proliferation
This compound exhibits potent anti-proliferative effects, particularly in rapidly dividing cells such as cancer cells. This is often accompanied by significant perturbations in the cell cycle.
Key Observations:
-
Cell Cycle Arrest: In hepatocellular carcinoma cells, this compound treatment resulted in a cell cycle block at the G2-M phase.[4][5]
-
Inhibition of Proliferation: A significant decrease in cellular proliferation, verging on complete arrest, was observed in liver cancer cells following treatment.[4][6]
Quantitative Effects on Cell Proliferation:
| Cell Line | Treatment Concentration | Observation | Reference |
| McA-RH7777 (HCC) | 30 µM (72h) | Near complete proliferation arrest | [4][5][6] |
Apoptosis
The induction of apoptosis by this compound appears to be cell-type specific, highlighting a critical off-target consideration.
Key Observations:
-
Selective Apoptosis Induction: this compound specifically induces apoptosis in human embryonic stem cells (hESCs) via cytochrome c release, but not in differentiated cells.[1][2]
-
Cancer Cell Apoptosis: In some cancer cell lines, an increase in the sub-G1 population is observed after prolonged treatment, indicative of cell death.[4][5][6]
Developmental Processes
In vivo studies using zebrafish embryos have revealed that this compound can interfere with developmental pathways.
Key Observations:
-
Impaired Cardiac Development: Zebrafish embryos exposed to this compound displayed ventral curvature of the body and cardiac edema.[1] These effects were found to be reversible upon removal of the compound.[1]
Visualizing the Pathways and Workflows
To better understand the complex interactions of this compound, the following diagrams illustrate its on-target pathway and a general workflow for assessing its off-target effects.
Caption: On-target action of this compound on the Mia40/Erv1 disulfide relay system.
Caption: Experimental workflow for assessing the off-target effects of this compound.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the assessment of this compound's off-target effects.
Mitochondrial Respiration Assay (High-Resolution Respirometry)
-
Objective: To measure the effect of this compound on mitochondrial oxygen consumption.
-
Cell Culture: Cells (e.g., McA-RH7777) are cultured to a suitable confluency and treated with this compound or vehicle control for a specified duration.
-
Instrumentation: An Oroboros O2k or similar high-resolution respirometer is used.
-
Protocol:
-
Harvest and resuspend treated and control cells in a respiration buffer.
-
Load a defined number of cells into the respirometer chambers.
-
Measure basal respiration.
-
Sequentially add substrates and inhibitors to assess the activity of different respiratory chain complexes (e.g., pyruvate/glutamate/malate for Complex I, succinate for Complex II).
-
Record and analyze oxygen consumption rates.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Protocol:
-
Treat cells with this compound or vehicle control for various time points.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
Electron Microscopy for Mitochondrial Ultrastructure
-
Objective: To visualize the morphological effects of this compound on mitochondria.
-
Protocol:
-
Culture and treat cells with different concentrations of this compound.
-
Fix the cells with a primary fixative (e.g., glutaraldehyde).
-
Post-fix with a secondary fixative (e.g., osmium tetroxide).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in a resin (e.g., Epon).
-
Cut ultra-thin sections using an ultramicrotome.
-
Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate).
-
Examine the sections and capture images using a transmission electron microscope (TEM).
-
Conclusion
References
- 1. A Small Molecule Inhibitor of Redox-Regulated Protein Translocation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation [frontiersin.org]
- 5. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of MitoBloCK-6 and Other Apoptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel apoptosis inducer MitoBloCK-6 with established agents: the Bcl-2 inhibitor ABT-737, the broad-spectrum kinase inhibitor Staurosporine, and the death ligand TRAIL. This analysis is supported by experimental data and detailed methodologies to assist in the selection of appropriate tools for apoptosis research.
Abstract
Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy and a fundamental process studied in developmental biology and immunology. This guide offers a comparative analysis of four key apoptosis-inducing agents, each with a distinct mechanism of action. We will delve into the specifics of this compound, a selective inhibitor of the mitochondrial disulfide relay system, and contrast its performance with the well-characterized apoptosis inducers ABT-737, Staurosporine, and TRAIL. Data on their efficacy, target specificity, and mechanism of action are presented in a structured format, supplemented with detailed experimental protocols and visual diagrams of their signaling pathways.
Introduction to Apoptosis Inducers
Apoptosis is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, compounds that can modulate apoptosis are invaluable tools for both basic research and therapeutic development. The inducers discussed in this guide represent four distinct strategies for triggering programmed cell death:
-
This compound: A novel small molecule that targets the mitochondrial intermembrane space protein Erv1/ALR, a key component of the disulfide relay system, leading to the induction of the intrinsic apoptotic pathway.
-
ABT-737: A BH3 mimetic that competitively inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby liberating pro-apoptotic proteins to initiate mitochondrial outer membrane permeabilization.
-
Staurosporine: A potent but non-selective protein kinase inhibitor that induces apoptosis in a wide range of cell types through the activation of caspase-3.
-
TRAIL (TNF-related apoptosis-inducing ligand): A naturally occurring cytokine that activates the extrinsic apoptosis pathway by binding to its death receptors, DR4 and DR5, on the cell surface.
Comparative Efficacy and Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of the four apoptosis inducers across various cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time.
| Inducer | Target(s) | Cell Line | IC50/EC50 for Apoptosis | Citation(s) |
| This compound | Erv1/ALR | Leukemia (OCI-AML2, TEX, Jurkat, NB4) | 5-10 µM (for cell killing) | [1] |
| Human Embryonic Stem Cells (hESCs) | Induces apoptosis at 20 µM | [2] | ||
| Hepatocellular Carcinoma (McA-RH7777) | Inhibits proliferation at 20-40 µM | [3] | ||
| ABT-737 | Bcl-2, Bcl-xL | Jurkat (Leukemia) | Induces apoptosis, optimal at 4 hours | [4] |
| Multiple Myeloma cell lines | Cytotoxic | [5] | ||
| Urothelial Carcinoma (UMUC3, 5637) | Inhibits proliferation (IC50 ~5-20 µM) | [5] | ||
| Staurosporine | Broad-spectrum kinase inhibitor | U-937 (Leukemia) | Induces apoptosis at 0.5-1 µM | [6] |
| Various cell lines | Typically used at 1 µM to induce apoptosis | [7][8] | ||
| TRAIL | DR4, DR5 | Breast Cancer (MDA-MB-231) | IC50 of 0.27 µg/ml for cell viability | [9] |
| Breast Cancer cell lines | Induces apoptosis, sensitivity varies | [10] |
Mechanisms of Action: Signaling Pathways
The signaling pathways initiated by each apoptosis inducer are distinct, converging on the activation of caspases, the executioners of apoptosis.
This compound: Targeting the Mitochondrial Disulfide Relay System
This compound inhibits the sulfhydryl oxidase Erv1 (also known as ALR), a key enzyme in the mitochondrial disulfide relay system. This system is responsible for the import and oxidative folding of cysteine-rich proteins into the mitochondrial intermembrane space. Inhibition of Erv1 disrupts mitochondrial function, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.
Caption: this compound induced apoptosis pathway.
ABT-737: BH3 Mimetic and Bcl-2 Family Inhibition
ABT-737 mimics the action of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. By binding to the BH3 domain-binding groove of these anti-apoptotic proteins, ABT-737 displaces pro-apoptotic proteins like Bax and Bak. The freed Bax and Bak can then oligomerize in the outer mitochondrial membrane, leading to cytochrome c release and apoptosis.
Caption: ABT-737 induced apoptosis pathway.
Staurosporine: Broad-Spectrum Kinase Inhibition
Staurosporine's pro-apoptotic effect stems from its ability to inhibit a wide array of protein kinases. While the exact downstream signaling cascade can be cell-type dependent, a common mechanism involves the activation of the intrinsic apoptotic pathway, leading to the activation of executioner caspases like caspase-3.
Caption: Staurosporine induced apoptosis pathway.
TRAIL: Death Receptor-Mediated Apoptosis
TRAIL initiates apoptosis through the extrinsic pathway. As a trimer, TRAIL binds to its receptors, DR4 and DR5, leading to receptor clustering and the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, which in turn directly activates effector caspases like caspase-3, or amplifies the apoptotic signal through the mitochondrial pathway via cleavage of Bid.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule inhibitor of redox-regulated protein translocation into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Impairment by this compound Inhibits Liver Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 5. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. TRAIL induces apoptosis in triple-negative breast cancer cells with a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MitoBloCK-6: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MitoBloCK-6 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound in both solid form and as a dimethyl sulfoxide (DMSO) solution.
Immediate Safety and Handling Precautions
This compound is classified as a combustible solid that is harmful if swallowed and is a suspected carcinogen.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (butyl rubber is recommended for DMSO solutions), and a lab coat, should be worn at all times when handling this compound.[1][2] All handling of this compound, especially outside of a sealed container, should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the key quantitative and safety-related data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 357.23 g/mol | [2][3] |
| Appearance | Orange solid | [3] |
| Solubility | 100 mg/mL in DMSO | [3] |
| Storage Temperature | 2-8°C | [3] |
| Acute Toxicity (Oral) | Acute toxicity estimate Oral - 750 mg/kg | [1] |
| Hazards | H302: Harmful if swallowed, H351: Suspected of causing cancer | [1] |
| Storage Class Code | 11 - Combustible Solids |
Step-by-Step Disposal Procedures
The overarching principle for the disposal of this compound is that it must be managed as hazardous chemical waste and sent to an approved waste disposal facility.[1] It should never be disposed of down the drain or in regular trash.
Disposal of Solid this compound
-
Containerization : Unused or waste this compound solid should be kept in its original, clearly labeled container where possible.[3] If the original container is not available, use a new, clean, and compatible container made of glass or polyethylene. The container must have a secure, tight-fitting lid.
-
Labeling : The waste container must be clearly labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity of waste, and the associated hazards (e.g., "Toxic," "Carcinogen").
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be away from heat and sources of ignition.[2]
-
Collection : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of this compound in DMSO Solution
-
Segregation : Do not mix this compound DMSO solutions with other types of chemical waste unless specifically permitted by your institution's waste management guidelines. It should be treated as a chlorinated organic solvent waste.
-
Containerization : Collect the this compound DMSO solution in a dedicated, leak-proof waste container, typically a plastic-coated glass bottle, that is compatible with organic solvents.[4] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]
-
Labeling : Affix a hazardous waste label to the container detailing the contents ("this compound in DMSO" and the approximate concentration), the volume, and the relevant hazard warnings.
-
Storage : Store the sealed solvent waste container in a designated, well-ventilated area, preferably within a flammable solvents cabinet, until it is collected for disposal.
-
Collection : Contact your institution's EHS office for pickup and disposal by a certified hazardous waste management company.
Disposal of Contaminated Labware
-
Solid Contaminated Materials : Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be considered hazardous waste.
-
Containerization : Place these items in a durable, leak-proof plastic bag (double-bagging is recommended).[3]
-
Labeling : Clearly label the bag as "Hazardous Waste Contaminated with this compound."
-
Disposal : Dispose of the bag in the designated solid chemical waste container for your laboratory, which will be collected for incineration.[5]
Experimental Protocol for Waste Segregation
To ensure proper segregation and safe disposal, the following protocol should be integrated into your experimental workflow when working with this compound:
-
Pre-Experiment Setup :
-
Designate three separate, clearly labeled waste containers in your work area:
-
"Solid this compound Waste"
-
"this compound in DMSO Waste"
-
"this compound Contaminated Sharps/Labware"
-
-
-
During the Experiment :
-
Directly dispose of any solid waste into the "Solid this compound Waste" container.
-
Collect all liquid waste containing this compound and DMSO into the "this compound in DMSO Waste" container.
-
Place all contaminated disposable labware (pipette tips, etc.) into the "this compound Contaminated Sharps/Labware" container.
-
-
Post-Experiment Cleanup :
-
Wipe down the work area with a suitable decontaminating solution.
-
Dispose of the cleaning materials as contaminated solid waste.
-
Ensure all waste containers are securely sealed and moved to the laboratory's designated hazardous waste accumulation area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste streams.
References
Personal protective equipment for handling MitoBloCK-6
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of MitoBloCK-6. The following procedural guidance is designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Compound Information and Hazard Assessment
This compound is a cell-permeable dichlorosalicylaldehyde Schiff's base that functions as a potent and selective inhibitor of the Mia40/Erv1 redox-mediated mitochondrial protein import pathway. While a formal Safety Data Sheet (SDS) is not required under Regulation (EC) No. 1907/2006 (REACH) due to its classification as non-hazardous, its biological activity necessitates careful handling. This compound is known to induce apoptosis in human embryonic stem cells and can impair cardiac development in zebrafish models.
The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). DMSO is a combustible liquid that can readily penetrate the skin, carrying dissolved substances with it. Therefore, safety precautions must account for the properties of both the solid compound and the DMSO solution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all stages of handling this compound. The following table summarizes the required equipment for each operational step.
| Operational Step | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing Solid Compound | Safety goggles | Double-gloved (nitrile) or butyl rubber gloves | Lab coat | N95/FFP2 respirator (if not in a certified fume hood) |
| Preparing DMSO Stock Solution | Safety goggles or face shield | Double-gloved (nitrile) or butyl rubber gloves | Lab coat | Not required if performed in a fume hood |
| Use in Cell Culture/Experiments | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup | Safety goggles and face shield | Chemical-resistant gloves (butyl rubber recommended) | Chemical-resistant apron or gown | N95/FFP2 respirator |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental success.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks. Verify that the product name and CAS number (303215-67-0) match the order.
-
Storage of Solid Compound: Store the vial in a cool, dry, and dark place, as recommended at 2-8°C.[1][2]
-
Storage of Stock Solution: After reconstitution in DMSO, aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles. Store frozen at -20°C for up to 6 months.[3][4] Protect from light.
Experimental Protocols
Protocol 1: Weighing the Solid Compound
-
Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure. Cover the work surface with absorbent bench paper.
-
Tare Method:
-
Place a labeled, empty, and sealable container (e.g., a microcentrifuge tube) on the analytical balance and tare it.
-
Move the tared container to the fume hood.
-
Carefully transfer the desired amount of this compound powder into the container using a clean spatula.
-
Securely close the container.
-
Return the sealed container to the balance to record the final weight.
-
-
Cleanup: Wipe down the spatula and the weighing area with a damp cloth. Dispose of all contaminated materials (e.g., weigh paper, gloves) as chemical waste.
Protocol 2: Preparing a 10 mM Stock Solution in DMSO
-
Environment: Perform this procedure in a certified chemical fume hood.
-
Calculation: The molecular weight of this compound is 357.23 g/mol .[1][2] To prepare a 10 mM solution, you will need 3.57 mg of this compound per 1 mL of DMSO.
-
Dissolution:
-
Using the "Tare Method" described above, weigh out the desired amount of this compound into a sterile, sealable tube.
-
Add the calculated volume of high-purity, fresh DMSO to the tube.[3][4]
-
Vortex the solution until the orange-colored solid is completely dissolved.[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1][2]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, light-protected, single-use aliquots.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound powder or its solutions (e.g., gloves, pipette tips, tubes, bench paper) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or contaminated this compound solutions should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces by wiping them with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Final Disposal: All hazardous waste must be disposed of in accordance with your institution's and local environmental regulations.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation (of powder): Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (Powder): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material and place it in a sealed container for disposal.
-
Small Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed container for disposal.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
-
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
